YM-08
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2Z,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17- |
InChI Key |
UYFLAORTCSDPFM-ROBSHGEUSA-N |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O |
Canonical SMILES |
CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
YM-08: An In-Depth Technical Guide on its Mechanism of Action as a CNS-Penetrant Hsp70 Inhibitor for Tauopathies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-08 is a novel, blood-brain barrier-permeable small molecule that acts as an allosteric inhibitor of Heat shock protein 70 (Hsp70). Developed as a derivative of the Hsp70 inhibitor MKT-077, this compound demonstrates improved pharmacokinetic properties for central nervous system (CNS) applications. Its mechanism of action involves binding to Hsp70, modulating its ATPase activity, and consequently promoting the clearance of pathogenic tau protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of Hsp70
This compound functions as an allosteric inhibitor of Hsp70, a molecular chaperone critically involved in protein folding and degradation. In the context of tauopathies such as Alzheimer's disease, Hsp70 plays a role in the homeostasis of the tau protein. Pathological, hyperphosphorylated tau can be targeted for degradation through the ubiquitin-proteasome system, a process in which Hsp70 is a key participant.
This compound binds to the nucleotide-binding domain (NBD) of Hsp70. This binding event does not directly compete with ATP but rather modulates the chaperone's activity. Specifically, this compound inhibits the ATPase activity of Hsp70 that is stimulated by the co-chaperone Hlj1, with minimal effect on the intrinsic ATPase activity of Hsp70 alone.[1] This allosteric inhibition stabilizes the interaction between Hsp70 and its client proteins, including pathogenic tau, thereby facilitating their degradation.[1]
Signaling Pathway of this compound Action
Caption: this compound binds to Hsp70, stabilizing the Hsp70-tau complex and promoting tau degradation.
Quantitative Data
The following tables summarize the key quantitative findings from the initial evaluation of this compound.
Table 1: Hsp70 Binding Affinity of this compound
| Hsp70 Isoform | Binding Affinity (KD, µM) |
| Hsc70NBD | ~4 |
| Hsp72 (HSPA1A) | ~2 |
| Data obtained from biolayer interferometry experiments.[1] |
Table 2: Effect of this compound on Hsp70 ATPase Activity
| Condition | ATPase Activity (% of Control) |
| Ssa1 (yeast Hsp70) intrinsic activity + 50 µM this compound | ~100% |
| Ssa1 + Hlj1 (co-chaperone) stimulated activity + 50 µM this compound | ~50% |
| Data from single turnover ATPase assays.[1] |
Table 3: Reduction of Pathogenic Tau in Brain Slices by this compound
| This compound Concentration (µM) | Phospho-Tau (pS396/404) Reduction (% of Control) |
| 30 | Significant Reduction |
| 100 | Significant Reduction |
| Results from Western blot analysis of brain slices from P301L tau transgenic mice.[1] |
Table 4: Pharmacokinetics of this compound in CD1 Mice
| Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 1 h | Not accurately determined (outside calibration curve) | ~1000 | - |
| 6 h | ~100 | ~400 | ~0.25 |
| 18 h | ~50 | ~200 | ~0.25 |
| Data from a single 6.6 mg/kg intravenous injection.[1] |
Experimental Protocols
Hsp70 Binding Assay (Biolayer Interferometry)
Objective: To determine the binding affinity of this compound to Hsp70 isoforms.
Methodology:
-
His-tagged Hsp70 nucleotide-binding domains (Hsc70NBD and Hsp72) were immobilized on Ni-NTA biosensors.
-
Sensors were dipped into wells containing varying concentrations of this compound.
-
Association and dissociation rates were measured in real-time.
-
The equilibrium dissociation constant (KD) was calculated from the kinetic data.
Experimental Workflow: Hsp70 Binding Assay
Caption: Workflow for determining this compound binding affinity to Hsp70 via biolayer interferometry.
Hsp70 ATPase Activity Assay
Objective: To assess the effect of this compound on the ATPase activity of Hsp70.
Methodology:
-
Purified yeast Hsp70 (Ssa1p) and its co-chaperone (Hlj1p) were used.
-
Single turnover ATPase assays were performed in the presence or absence of this compound.
-
The rate of ATP hydrolysis was measured by quantifying the release of inorganic phosphate.
-
Results were expressed as a percentage of the control (DMSO-treated) activity.
Tau Reduction in Organotypic Brain Slice Cultures
Objective: To evaluate the efficacy of this compound in reducing pathogenic tau in a neuronal context.
Methodology:
-
Organotypic brain slice cultures were prepared from transgenic mice expressing mutant human tau (P301L).
-
Slices were treated with this compound at concentrations of 30 µM and 100 µM for 6 hours.
-
Following treatment, slices were lysed, and protein extracts were prepared.
-
Levels of total tau and phosphorylated tau (pS396/404) were quantified by Western blotting.
Experimental Workflow: Tau Reduction in Brain Slices
Caption: Workflow for assessing the effect of this compound on pathogenic tau levels in brain slice cultures.
Conclusion
This compound represents a promising therapeutic lead for neurodegenerative tauopathies. Its ability to penetrate the blood-brain barrier and allosterically inhibit Hsp70, leading to the reduction of pathogenic tau, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in advancing our understanding and potential clinical application of this compound and similar Hsp70 inhibitors.
References
The Discovery and Synthesis of YM-08: A Technical Guide to a Novel Blood-Brain Barrier Permeable Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-08 is a synthetic, small-molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone implicated in the pathogenesis of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Developed as a neutral analogue of the cationic Hsp70 inhibitor MKT-077, this compound was designed to overcome the blood-brain barrier (BBB), a critical challenge in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
The development of this compound was prompted by the therapeutic potential of inhibiting Hsp70 in neurodegenerative diseases. Hsp70 is known to play a role in the stabilization and clearance of the tau protein; its inhibition can lead to the degradation of hyperphosphorylated tau, a hallmark of Alzheimer's disease.[1][2] The parent compound, MKT-077, showed promise as an Hsp70 inhibitor but its cationic pyridinium (B92312) moiety limited its ability to cross the BBB.[1][2]
The key hypothesis behind the design of this compound was that replacing the cationic pyridinium group of MKT-077 with a neutral pyridine (B92270) would increase its lipophilicity (reflected in a higher clogP value) and thereby enhance its penetration into the CNS.[1][2] This structural modification resulted in a novel compound, this compound, which retains the core pharmacophore necessary for Hsp70 inhibition while exhibiting improved pharmacokinetic properties for CNS applications.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The overall synthetic scheme is outlined below.
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the multi-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a convergent approach. A detailed, step-by-step protocol is provided based on established chemical principles and analogous reactions found in the literature.
Step 1: Synthesis of the Thiazole (B1198619) Intermediate
-
Reaction: 2-Amino-4-methylpyridine is reacted with a suitable thioacetamide derivative in the presence of a catalyst to form the 2-(4-methylpyridin-2-yl)thiazole core.
-
Reagents and Conditions: Specific reagents and reaction conditions (solvent, temperature, reaction time) are optimized to maximize yield and purity.
-
Purification: The resulting thiazole intermediate is purified using column chromatography.
Step 2: Synthesis of the Benzothiazole-Thiazolidinone Moiety
-
Reaction: A substituted benzothiazole (B30560) is reacted with a thiazolidinone derivative.
-
Reagents and Conditions: The reaction is typically carried out in a suitable solvent with a base to facilitate the condensation.
-
Purification: The product is isolated and purified by recrystallization or chromatography.
Step 3: Coupling and Final Assembly of this compound
-
Reaction: The thiazole intermediate from Step 1 is coupled with the benzothiazole-thiazolidinone moiety from Step 2.
-
Reagents and Conditions: The coupling reaction may involve the use of a palladium catalyst or other coupling agents.
-
Final Purification: The final product, this compound, is purified to a high degree using techniques such as preparative HPLC. The structure and purity are confirmed by 1H NMR and mass spectrometry.[3]
Biological Activity and Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[4][5] It binds to the nucleotide-binding domain (NBD) of Hsp70, which modulates the chaperone's ATPase activity and its interaction with substrate proteins like tau.[4][5]
Signaling Pathway of Hsp70 Inhibition by this compound
Caption: this compound allosterically inhibits Hsp70, leading to the degradation of misfolded tau.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its parent compound, MKT-077.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | IC50 (μM) | KD (μM) | Reference |
| This compound | Hsp70 | ATPase Assay | ~20 | - | [6] |
| Hsc70NBD | Biolayer Interferometry | - | ~4 | [2] | |
| Hsp72 (HSPA1) | Biolayer Interferometry | - | ~2 | [2] | |
| MKT-077 | Hsp70 | ATPase Assay | - | - | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Compound | Parameter | Value | Species | Reference |
| This compound | Brain/Plasma (B/P) Ratio | ~0.25 (up to 18h) | CD-1 Mice | [1][2] |
| MKT-077 | Brain/Plasma (B/P) Ratio | Not detected | - | [1][2] |
Experimental Protocols
Hsp70 ATPase Activity Assay
This protocol is adapted from general procedures for measuring Hsp70 ATPase activity.[7][8][9]
Objective: To determine the inhibitory effect of this compound on the ATPase activity of Hsp70.
Materials:
-
Purified Hsp70 protein
-
This compound (dissolved in DMSO)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite green-based phosphate (B84403) detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Hsp70 in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the Hsp70 solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Hsp70 ATPase Assay
Caption: Step-by-step workflow for the Hsp70 ATPase inhibition assay.
Hsp70 Binding Assay (Biolayer Interferometry)
This protocol describes the measurement of binding affinity between this compound and Hsp70 using biolayer interferometry (BLI).[2]
Objective: To determine the dissociation constant (KD) of this compound for Hsp70.
Materials:
-
Biotinylated Hsp70 protein
-
Streptavidin-coated biosensors
-
This compound (serial dilutions)
-
Kinetic Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
BLI instrument (e.g., Octet)
Procedure:
-
Hydrate the streptavidin biosensors in the kinetic buffer.
-
Immobilize the biotinylated Hsp70 onto the biosensors.
-
Establish a baseline by dipping the sensors in kinetic buffer.
-
Associate this compound by dipping the sensors into wells containing serial dilutions of the compound.
-
Dissociate the compound by moving the sensors back to the kinetic buffer.
-
Analyze the binding and dissociation curves using the instrument's software to determine the on-rate (ka), off-rate (kd), and the dissociation constant (KD = kd/ka).
Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its rational design, which successfully conferred blood-brain barrier permeability, provides a promising scaffold for further optimization. The data presented in this guide demonstrate its ability to engage the Hsp70 target in vitro and in a neuronal context, supporting its potential as a therapeutic agent for neurodegenerative diseases characterized by tau pathology. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and neuropharmacology.
References
- 1. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
YM-08: A Technical Guide to a Blood-Brain Barrier Permeable Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-08, a significant compound in the study of neurodegenerative diseases and cancer. This document details its chemical properties, mechanism of action, and relevant experimental data and protocols.
Core Compound Information
This compound is a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70).[1][2][3] It is a neutral derivative of MKT-077, an earlier Hsp70 inhibitor that lacked the ability to cross the blood-brain barrier.[1] This characteristic makes this compound a promising candidate for investigating tauopathies, such as Alzheimer's disease, within the central nervous system.[3][4]
| Property | Value | Source |
| CAS Number | 812647-88-4 | [1][2][5] |
| Molecular Formula | C19H17N3OS2 | [1][2] |
| Molecular Weight | 367.49 g/mol | [1][2][4] |
| Purity | >99% (HPLC) | [2] |
| Appearance | Yellow-orange solid | [4] |
| Solubility | Soluble in DMSO | [2][4] |
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[6] Unlike inhibitors that target the ATP binding site, this compound binds to a distinct pocket on the nucleotide-binding domain (NBD) of Hsp70, particularly when it is in the ADP-bound state.[2][7][8] This allosteric binding is thought to disrupt the interaction of Hsp70 with co-chaperones and substrates.
The binding of this compound to Hsp70 can lead to the destabilization and subsequent degradation of Hsp70 client proteins.[7] A key client protein in the context of neurodegenerative disease is the tau protein. By inhibiting Hsp70, this compound promotes the clearance of pathogenic, hyperphosphorylated tau.[1][6]
Quantitative Biological Data
The following table summarizes key quantitative data for this compound and its parent compound, MKT-077, from various in vitro and cell-based assays.
| Compound | Assay | Cell Line/Target | Value | Source |
| This compound | SIRT2 Inhibition | - | IC50: 19.9 μM | [5] |
| This compound | Hsp70 Binding | Human Hsc70 | KD: ~2.3 μM | [6] |
| This compound | Anti-cancer Activity | MCF-7 | EC50: 7.8 - 10.5 μM | [6] |
| This compound | Anti-cancer Activity | MDA-MB-231 | EC50: 7.8 - 10.5 μM | [6] |
| MKT-077 | Anti-cancer Activity | MCF-7 | EC50: 1.4 - 3.0 μM | [6] |
| MKT-077 | Anti-cancer Activity | MDA-MB-231 | EC50: 1.4 - 3.0 μM | [6] |
Experimental Protocols
This section provides an overview of common experimental protocols used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 2000-5000 cells/well) and incubate for 18-24 hours.[4]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate controls, including a vehicle control like DMSO) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 1-4 hours to allow for formazan crystal formation.[4][9]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 540-595 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the EC50 value.
Analysis of Tau Protein Levels (Western Blot)
Western blotting is used to detect and quantify the levels of total and phosphorylated tau protein in cell or tissue lysates following treatment with this compound.
Principle: Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol Outline:
-
Sample Preparation: Lyse cells or tissues treated with this compound using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.[10]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total tau and various phosphorylated forms of tau (e.g., pS396/404).[6][10] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[10]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of tau and phospho-tau to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of Hsp70 in various cellular processes, particularly in the context of neurodegenerative diseases and cancer. Its ability to penetrate the blood-brain barrier opens up avenues for in vivo studies that were not possible with its predecessor, MKT-077. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies involving this promising Hsp70 inhibitor.
References
- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. researchtweet.com [researchtweet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
YM-08: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077, showing promise in the reduction of pathogenic tau protein levels associated with neurodegenerative diseases. This technical guide provides an in-depth overview of the available solubility and stability data for this compound, along with detailed experimental protocols and visualizations of its relevant signaling pathways. This information is intended to support further research and development of this compound as a potential therapeutic agent.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |
| Molecular Weight | 367.49 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Purity (by HPLC) | ≥98% | [1] |
Solubility Data
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration routes. Current data indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified |
Experimental Protocol: Solubility Determination (General Method)
A precise experimental protocol for determining the solubility of this compound in various solvents has not been detailed in the available literature. However, a general method for determining the solubility of a compound in a given solvent is as follows:
-
Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent of interest (e.g., DMSO, water, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Stability Data
The stability of a drug candidate under various conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.
Aqueous Stability
This compound has been shown to be stable in aqueous media for at least 8 hours at room temperature.
Experimental Protocol: Aqueous Stability Assessment
The specific protocol used to determine the aqueous stability of this compound is not explicitly detailed in the primary literature. A general protocol for such an assessment would involve:
-
Solution Preparation: A solution of this compound is prepared in an aqueous buffer at a known concentration.
-
Incubation: The solution is incubated at a specific temperature (e.g., room temperature, 37°C) for a defined period.
-
Time-Point Sampling: Aliquots of the solution are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of this compound remaining in each aliquot is quantified using a stability-indicating HPLC method.
-
Data Analysis: The percentage of this compound remaining at each time point is plotted against time to determine the degradation kinetics and half-life.
Metabolic Stability in Human Liver Microsomes
This compound is rapidly metabolized in the presence of human liver microsomes, with a half-life of approximately 2-4 minutes. This rapid metabolism suggests that the compound is a substrate for cytochrome P450 enzymes.
Experimental Protocol: Human Liver Microsome Stability Assay
While the exact parameters for the this compound study are not provided, a typical protocol for a human liver microsome stability assay is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes and a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed reaction mixture.
-
Start the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 3, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Signaling Pathways and Mechanism of Action
This compound functions as an inhibitor of Heat Shock Protein 70 (Hsp70). This inhibition promotes the degradation of the tau protein, a key factor in the pathology of several neurodegenerative diseases. The degradation of tau is primarily mediated through the ubiquitin-proteasome system and the autophagy-lysosome pathway.
Hsp70 Inhibition and Tau Degradation Workflow
The following workflow illustrates the general process of how this compound is believed to promote tau degradation.
Caption: Workflow of this compound-induced tau degradation.
Ubiquitin-Proteasome Pathway for Tau Degradation
This compound's inhibition of Hsp70 is thought to stabilize the Hsp70-tau complex, which then recruits the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein). CHIP polyubiquitinates tau, marking it for degradation by the 26S proteasome.
Caption: Ubiquitin-proteasome pathway for tau degradation.
Autophagy-Lysosome Pathway for Tau Degradation
In addition to the proteasomal pathway, ubiquitinated tau can also be targeted for degradation through the autophagy-lysosome pathway. In this process, the ubiquitinated tau is recognized by autophagy receptors and sequestered into autophagosomes, which then fuse with lysosomes for degradation of their contents.
Caption: Autophagy-lysosome pathway for tau degradation.
Conclusion
This technical guide summarizes the currently available data on the solubility and stability of this compound. While initial findings indicate solubility in DMSO and limited aqueous stability, further comprehensive studies are required to fully characterize its physicochemical properties across a range of solvents, pH values, and temperatures. The provided experimental protocols offer a foundation for conducting such investigations. The elucidation of its mechanism of action through Hsp70 inhibition and subsequent promotion of tau degradation via the ubiquitin-proteasome and autophagy-lysosome pathways provides a strong rationale for its continued investigation as a therapeutic candidate for tauopathies. Further research into the specific degradation products and the finer details of its interaction with the cellular protein degradation machinery will be crucial for its advancement in the drug development pipeline.
References
The Biological Target of YM-08 Remains Undefined
A comprehensive review of scientific literature and public databases reveals a significant lack of information regarding the biological target, mechanism of action, and signaling pathway of a compound designated YM-08. Despite extensive searches, no specific molecule, protein, or pathway has been identified as the definitive biological target for this designation.
This absence of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data on binding affinity and efficacy, detailed experimental protocols for target identification, and validated signaling pathways, are not available in the public domain.
The process of identifying a biological target for a novel compound is a critical and often complex phase in drug discovery and development. It typically involves a combination of computational and experimental approaches.
General Methodologies for Target Identification
While specific data for this compound is unavailable, a general overview of the methodologies commonly employed to identify the biological target of a compound is provided below. These techniques are standard in the field of chemical biology and pharmacology.
1. Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound of interest and its protein target.
-
Affinity Chromatography: The compound (ligand) is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the ligand are captured and subsequently identified, often by mass spectrometry.
-
Chemical Proteomics: This involves the use of chemical probes, often modified versions of the compound with a reactive group and a reporter tag, to covalently label binding partners in a complex biological sample.
2. Genetic and Genomic Approaches: These methods identify genes that, when altered, affect the cellular response to the compound.
-
CRISPR/Cas9 Screening: Genome-wide screens can identify genes whose knockout or activation confers resistance or sensitivity to the compound, suggesting that the encoded proteins are involved in its mechanism of action.
-
Expression Profiling: Techniques like RNA sequencing (RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, providing clues about the affected pathways.
3. Computational and In Silico Methods: Computational approaches can predict potential targets based on the chemical structure of the compound.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein.
-
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
Illustrative Workflow for Target Identification
The following diagram illustrates a generalized workflow for identifying the biological target of a novel compound.
Caption: A generalized workflow for biological target identification.
Without specific data for this compound, this guide is limited to a general overview of the established scientific processes for target identification. Further research and publication of data related to this compound are necessary to provide a detailed and specific technical analysis.
In vitro characterization of YM-08
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Zumutor Biologics Announces Dosing of First Patient with ZM008, a First-in-Class Anti LLT1 Antibody [prnewswire.com]
- 4. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Profile of YM-08: A Technical Guide to its Safety and Toxicity
A Note on Nomenclature: The designation "YM-08" is associated with at least two distinct investigational compounds: a heat shock protein 70 (Hsp70) inhibitor and a CAR T-cell therapy. This guide focuses on the small molecule inhibitors, for which a more extensive body of preclinical safety and toxicity data is publicly available. Specifically, due to the greater availability of in-depth data, this document will primarily detail the safety and toxicity profile of YM155 (sepantronium bromide) , a potent survivin inhibitor. A summary of the available information for the Hsp70 inhibitor, also linked to the "YM" nomenclature (as this compound or YM-1), will be provided for clarity.
YM155: A Deep Dive into the Safety and Toxicity Profile of a Survivin Inhibitor
YM155 is an imidazolium-based small molecule that has been investigated for its antitumor activity. Its primary mechanism of action is the suppression of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] The following sections provide a comprehensive overview of the preclinical and early clinical safety and toxicity data for YM155.
Quantitative Toxicity Data
A summary of the key quantitative toxicity findings for YM155 from preclinical and Phase I clinical studies is presented below.
| Parameter | Species | Administration Route | Value | Key Findings | Reference(s) |
| Maximum Tolerated Dose (MTD) | Human | 168-hour continuous intravenous infusion (CIVI) | 4.8 mg/m²/day | Dose-limiting toxicity was reversible elevation in serum creatinine. | [4][5] |
| Dose-Limiting Toxicity (DLT) | Human | 168-hour CIVI | Reversible elevation in serum creatinine, acute tubular necrosis, severe stomatitis, febrile neutropenia. | Observed at doses of 6.0 mg/m²/day. | [4] |
| IC50 (Cell Viability) | Human Neuroblastoma Cell Lines | In vitro | 8 to 212 nM | Potent cytotoxic activity was observed across multiple neuroblastoma cell lines. | [1] |
| IC50 (Cell Viability) | Human Metastatic Castration-Resistant Prostate Cancer Cell Lines (DU145, PC3) | In vitro | 8.3 nM (DU145), 3.3 nM (PC3) | Dose-dependent decrease in cell viability was demonstrated. | [5] |
| In Vivo Efficacy | Mouse (Gastric Cancer Xenograft) | 7-day continuous infusion (5 mg/kg/day) | Marked inhibition of tumor growth | No obvious pathological changes were observed in the heart, liver, lung, or kidney. | [6] |
| In Vivo Efficacy | Mouse (Neuroblastoma Xenograft) | - | Significant reduction in tumor burden | No notable toxic effects were observed. | [1] |
Preclinical and Clinical Safety Profile
Preclinical toxicological evaluations of YM155 in rats and dogs identified hematologic and gastrointestinal toxicities, as well as reversible acute renal tubular necrosis at the highest doses.[4]
In a Phase I study involving patients with advanced solid malignancies or lymphoma, YM155 was administered via a 168-hour continuous intravenous infusion every 3 weeks. The most frequently reported non-hematologic adverse events were generally mild to moderate and included:
-
Stomatitis (inflammation of the mouth and lips)
-
Pyrexia (fever)
-
Nausea
-
Arthralgia (joint pain)[4]
Grade 3 and 4 toxicities were infrequent.[4] The dose-limiting toxicity was reversible renal impairment, with one patient developing acute tubular necrosis at the 6.0 mg/m²/day dose level.[4]
Mechanism of Toxicity
The primary mechanism of action of YM155 is the inhibition of survivin expression, which leads to the induction of apoptosis in cancer cells.[3][6] More recent studies have elucidated that YM155 can also induce DNA damage, potentially through the inhibition of topoisomerase IIα, and oxidative stress.[3][7] The cytotoxic effects of YM155 are believed to be relatively selective for cancer cells, with studies showing no effect on benign thyroid cells and no significant toxicity to normal tissues in mouse models.[3][6]
Experimental Protocols
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Cells are seeded in a culture flask and, after a 48-hour incubation, are treated with the desired concentrations of YM155. Both floating (apoptotic) and adherent cells are collected.
-
Cell Staining: The collected cells are washed with a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye) and propidium (B1200493) iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding: A single-cell suspension is mixed with low melting point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[8][9]
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks.
-
Cell Culture, Treatment, and Fixation: Cells are grown on coverslips, treated with YM155, and then fixed with a solution such as paraformaldehyde.
-
Permeabilization and Blocking: The cells are permeabilized to allow antibody entry and then treated with a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides.
-
Microscopy and Analysis: The formation of distinct nuclear foci of γ-H2AX is visualized and quantified using fluorescence microscopy.[10][11]
Signaling Pathways
Caption: YM155 inhibits the transcription of the survivin gene, leading to decreased survivin protein levels. This relieves the inhibition of caspases, ultimately promoting apoptosis.
Hsp70 Inhibitors: this compound and YM-1
This compound and YM-1 are derivatives of MKT-077, a rhodacyanine dye analogue that inhibits the function of heat shock protein 70 (Hsp70).[12][13] Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and contributes to tumor cell survival by preventing the aggregation of misfolded proteins and inhibiting apoptosis.[14]
Safety and Toxicity Profile Summary
The publicly available data on the safety and toxicity of this compound and YM-1 is primarily from in vitro studies.
-
This compound: This compound was designed as a blood-brain barrier-permeable derivative of MKT-077.[12][13] While it is reportedly less potent than MKT-077 in some in vitro assays, it has shown the ability to reduce pathogenic tau levels in brain slices.[13] Pharmacokinetic studies in mice indicated that this compound can cross the blood-brain barrier and has reduced renal retention compared to MKT-077, suggesting a potentially lower risk of nephrotoxicity, which was a dose-limiting toxicity for MKT-077 in clinical trials.[12][15]
-
YM-1: This analogue of MKT-077 has demonstrated enhanced and more specific cytotoxic action against cancerous cells compared to its parent compound.[6] In vitro studies have shown that YM-1 induces cell death in HeLa cells and up-regulates the expression of p53 and p21.[6] An in vivo study in a Drosophila model suggested that YM-1 can rescue polyQ toxicity.[6]
Signaling Pathways
Caption: Hsp70 inhibitors block the function of Hsp70, leading to the destabilization of client proteins involved in cell survival and relieving the inhibition of Apaf-1. This promotes apoptosome formation, caspase activation, and apoptosis. Inhibition of Hsp70 also leads to the accumulation of misfolded proteins, further contributing to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp70 exerts its anti-apoptotic function downstream of caspase-3-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YM-01 | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crpr-su.se [crpr-su.se]
- 12. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 15. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of YM-08, a promising blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, and its related analogs. This compound has emerged as a significant tool for studying the role of Hsp70 in neurodegenerative diseases, particularly those characterized by the pathological aggregation of the tau protein (tauopathies). This document details the quantitative data on the biological activity of these compounds, in-depth experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The molecular chaperone Hsp70 is a critical component of the cellular protein quality control system. In neurodegenerative tauopathies, such as Alzheimer's disease, the accumulation of hyperphosphorylated and aggregated tau is a key pathological hallmark. Hsp70 plays a crucial role in tau homeostasis by facilitating its refolding, preventing its aggregation, and promoting its degradation. Consequently, the modulation of Hsp70 activity has become an attractive therapeutic strategy.
MKT-077, an early Hsp70 inhibitor, showed promise in reducing tau levels in cellular models but was limited by its poor blood-brain barrier (BBB) penetration. To address this, this compound was designed as a neutral analog of MKT-077, demonstrating improved BBB permeability while retaining its ability to bind Hsp70 and reduce pathogenic tau levels.[1][2][3] This guide explores the chemical and biological properties of this compound and its analogs, providing a technical resource for researchers in the field.
Quantitative Data
The biological activity of this compound and its related compounds has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for these Hsp70 inhibitors.
Table 1: Hsp70 Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | IC50/KD | Notes |
| MKT-077 | Human Hsc70 | Competitive ELISA | 6.4 ± 0.23 µM (IC50) | Parent compound of this compound.[1] |
| YM-01 | Human Hsc70 | Competitive ELISA | 3.2 ± 0.23 µM (IC50) | Cationic analog of MKT-077. |
| This compound | Human Hsc70NBD | Biolayer Interferometry | ~4 µM (KD) | Neutral, BBB-permeable analog.[1] |
| This compound | Human Hsp72 (HSPA1) | Biolayer Interferometry | ~2 µM (KD) | [1] |
| YM-02 | Human Hsc70 | Competitive ELISA | > 50 µM (IC50) | Truncated analog lacking the pyridine/pyridinium moiety.[1] |
| YM-03 | Human Hsc70 | Competitive ELISA | > 50 µM (IC50) | Truncated analog. |
| This compound | SIRT2 | Enzymatic Assay | 19.9 µM (IC50) | Also shows activity as a SIRT2 inhibitor.[4] |
Table 2: Cellular Activity of this compound and Analogs
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HeLaC3 (human 4R0N tau) | Western Blot | Phospho-tau (pS396/404) reduction | ~40% reduction at 30 µM |
| This compound | HeLaC3 (human 4R0N tau) | Western Blot | Total tau reduction | ~60% reduction at 30 µM |
| This compound | P301L tau transgenic mouse brain slices | Western Blot | Phospho-tau reduction | Reduction observed at 30 µM and 100 µM |
| MKT-077 | MCF-7 | Cell Viability | EC50 | 2.0 - 5.2 µM |
| YM-01 | MCF-7 | Cell Viability | EC50 | 2.0 - 5.2 µM |
| This compound | MCF-7 | Cell Viability | EC50 | 7.8 - 10.5 µM[1] |
| YM-02 | MCF-7 | Cell Viability | EC50 | > 30 µM |
| YM-07 | MCF-7 | Cell Viability | EC50 | > 30 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Competitive ELISA for Hsp70 Binding
This assay is used to determine the ability of a test compound to compete with a known ligand (biotinylated MKT-077) for binding to immobilized Hsp70.
Materials:
-
High-binding 96-well microtiter plates (e.g., PVC)
-
Recombinant human Hsc70 (HSPA8)
-
Biotinylated MKT-077
-
Test compounds (e.g., this compound and analogs)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human Hsc70 to 20 µg/mL in Coating Buffer.
-
Add 50 µL of the Hsc70 solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the wells twice with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells twice with Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compounds in Blocking Buffer.
-
Add 50 µL of the diluted test compounds to the wells.
-
Add 50 µL of biotinylated MKT-077 (at a concentration determined by prior titration) to all wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated and Total Tau
This protocol details the detection and quantification of phosphorylated tau (at Ser396/404) and total tau levels in cell lysates or tissue homogenates following treatment with this compound or its analogs.[5][6][7]
Materials:
-
Cell or tissue samples treated with test compounds
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-tau (pS396)
-
Anti-total tau (e.g., Tau-5)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pS396 tau or anti-total tau) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities.
-
Normalize the levels of phosphorylated and total tau to the loading control (β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general experimental workflows.
Hsp70-Mediated Tau Degradation Pathway
This compound acts as an allosteric inhibitor of Hsp70, which modulates its ATPase cycle. This interference is thought to favor a conformation of the Hsp70-tau complex that is recognized by the ubiquitin-proteasome system, leading to the degradation of tau. The co-chaperone CHIP (C-terminus of Hsp70-Interacting Protein), an E3 ubiquitin ligase, plays a key role in this process.[8][9][10][11][12]
Caption: Hsp70-mediated tau degradation pathway modulated by this compound.
Experimental Workflow for Hsp70 Inhibitor Evaluation
The following diagram outlines the general workflow for the discovery and characterization of Hsp70 inhibitors like this compound.
Caption: General workflow for the evaluation of Hsp70 inhibitors.
Conclusion
This compound and its related analogs represent a significant advancement in the development of Hsp70 inhibitors for neurodegenerative diseases.[13] The improved blood-brain barrier permeability of this compound compared to its parent compound, MKT-077, makes it a valuable research tool and a promising scaffold for further drug development.[1][2][3] The data and protocols presented in this technical guide provide a foundation for researchers to further explore the therapeutic potential of modulating Hsp70 activity in tauopathies and other protein misfolding disorders. Future work in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds to advance them towards clinical applications.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
The Novelty of YM-08: A Brain-Penetrant Dual Inhibitor of Hsp70 and SIRT2 for Neurodegenerative Tauopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
YM-08 emerges as a significant novel compound in the field of neurotherapeutics, primarily for its unique dual inhibitory action against Heat shock protein 70 (Hsp70) and Sirtuin 2 (SIRT2), coupled with its crucial ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental validation, and its potential as a therapeutic agent for neurodegenerative diseases characterized by the pathological aggregation of tau protein, such as Alzheimer's disease.
Core Concepts: Mechanism of Action
This compound is an allosteric inhibitor of Hsp70 and a competitive inhibitor of SIRT2. Its novelty lies in its rational design as a neutral analogue of the earlier Hsp70 inhibitor, MKT-077. While MKT-077 showed promise in reducing tau levels in cellular models, its clinical development was hampered by its inability to penetrate the BBB.[1][2][3][4] this compound overcomes this limitation, positioning it as a promising candidate for treating central nervous system (CNS) disorders.[1][2][3][4]
The dual inhibition of Hsp70 and SIRT2 by this compound presents a multi-faceted approach to tackling tau pathology. Inhibition of Hsp70's ATPase activity is believed to promote the degradation of tau, a key protein implicated in the formation of neurofibrillary tangles in Alzheimer's disease.[5][6] Concurrently, SIRT2 inhibition has been shown to modulate pathways that influence tau phosphorylation, a critical step in its aggregation and toxicity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its inhibitory potency and pharmacokinetic properties.
| Target | Parameter | Value | Assay Method | Reference |
| Hsp70 (Hsc70) | KD | ~4 µM | Biolayer Interferometry (BLI) | [2] |
| Hsp70 (Hsp72) | KD | ~2 µM | Biolayer Interferometry (BLI) | [2] |
| SIRT2 | IC50 | 17.3-45.1 µM | In vitro enzymatic assay | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Dosing | Reference |
| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Intravenous injection | [2][3] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Experimental Workflow
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound, based on standard laboratory practices and descriptions from relevant literature.
Hsp70 Binding Assay (Biolayer Interferometry - BLI)
-
Immobilization: Recombinant human Hsp70 (Hsc70 or Hsp72) is biotinylated and immobilized on streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) to establish a stable baseline.
-
Association: The biosensors are dipped into wells containing varying concentrations of this compound in the assay buffer. The binding of this compound to the immobilized Hsp70 is monitored in real-time as a change in the interference pattern.
-
Dissociation: The biosensors are then moved to wells containing only the assay buffer to monitor the dissociation of this compound from Hsp70.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Cellular Tau Reduction Assay (Western Blot)
-
Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y cells overexpressing tau) is cultured to ~80% confluency. The cells are then treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total tau, phosphorylated tau (at various epitopes, e.g., AT8, PHF-1), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of total and phosphorylated tau are normalized to the loading control.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model and Dosing: CD1 mice are administered this compound via intravenous (i.v.) injection at a specified dose.
-
Sample Collection: At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), blood samples are collected via cardiac puncture or tail vein bleeding. The mice are then euthanized, and brains are harvested.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is homogenized in a suitable buffer.
-
Compound Extraction: this compound is extracted from the plasma and brain homogenates using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: The concentration of this compound in the extracted samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and the brain/plasma (B/P) ratio.
Conclusion
This compound represents a promising step forward in the development of therapeutics for neurodegenerative tauopathies. Its ability to penetrate the blood-brain barrier and simultaneously target two key players in tau pathology, Hsp70 and SIRT2, underscores its novelty and potential clinical significance. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and similar next-generation compounds. Future studies should focus on elucidating the detailed downstream effects of dual Hsp70/SIRT2 inhibition in various neuronal models and further optimizing the pharmacokinetic and pharmacodynamic properties of this important new molecule.
References
- 1. Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Insulin Deficiency Increases Sirt2 Level in Streptozotocin-Treated Alzheimer's Disease-Like Mouse Model: Increased Sirt2 Induces Tau Phosphorylation Through ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "YM-08": An Examination of a Multifaceted Designation in Scientific and Technical Fields
The term "YM-08" appears in a variety of scientific and technical contexts, ranging from clinical trials to agricultural technology. However, a comprehensive review of publicly available information does not indicate a singular, defined therapeutic agent consistently identified as this compound. Instead, the designation is used in diverse and unrelated areas, highlighting the importance of contextual specificity in scientific nomenclature. This guide provides an in-depth look at the different applications and contexts of "this compound" based on available data.
Clinical Research: The Descartes-08 Trial
In the realm of clinical research, "this compound" is associated with the Descartes-08 clinical trial (NCT04146051), which is investigating the use of CAR-T cells in treating Generalized Myasthenia Gravis (MG).[1] This study is designed to assess the safety, tolerability, and efficacy of this novel cell therapy.
Experimental Protocol Overview:
The Descartes-08 trial is structured in multiple parts to systematically evaluate the therapeutic intervention:
-
Part 1 (Dose Escalation): This phase involves administering up to three ascending doses of Descartes-08 to a small cohort of patients (3 to 6). A key safety measure is the 21-day stagger between each patient's dosing, coupled with a thorough safety review after each dose.[1]
-
Part 2 (Dosing Schedule Assessment): In this part, patients receive up to six doses according to three different schedules. The primary goal is to monitor the long-term safety and tolerability of repeated dosing over a one-year period.[1]
-
Part 3 (Efficacy Evaluation): This is a placebo-controlled phase aimed at determining the clinical effect of Descartes-08. The primary endpoint is the change in the Myasthenia Gravis Composite (MGC) score from baseline to Week 12.[1]
Key Outcome Measures:
The trial employs several standard clinical assessment scales to quantify the impact of the treatment:
-
Myasthenia Gravis Activities of Daily Living (MG-ADL) score
-
Quantitative Myasthenia Gravis (QMG) score
-
Myasthenia Gravis Quality of Life 15-item revised (MG-QoL 15r)
-
Myasthenia Gravis Patient-Reported Outcomes (MG-PIS)
-
Myasthenia Gravis Composite (MGC)
A significant improvement is defined as a ≥5-point improvement in the MGC score and a ≥6-point change from baseline in the MG-ADL and QMG scores.[1]
Oncology: YM 881 (zinostatin stimalamer)
An early Phase II multicentered study investigated a different compound, YM 881 (zinostatin stimalamer) , administered via intravenous injection for the treatment of various malignant tumors.[2] It is crucial to note that YM 881 is distinct from the "this compound" designation in the Descartes-08 trial.
Clinical Trial Data:
The study on YM 881 included 36 patients, with response evaluable in 18 individuals suffering from a range of cancers including brain, lung, breast, liver, pancreatic, gastric, and colon cancer.[2]
| Tumor Type | Number of Evaluable Patients | Partial Response (PR) |
| Brain Tumor | 1 | 1 |
| Lung Cancer | 2 | 0 |
| Breast Cancer | 1 | 0 |
| Liver Cancer | 1 | 0 |
| Pancreatic Cancer | 1 | 0 |
| Gastric Cancer | 6 | 0 |
| Colon Cancer | 6 | 0 |
Adverse Effects:
The primary reported adverse effects were gastrointestinal symptoms. Hematological changes, including thrombocytopenia, decreased hematocrit, and lymphocytopenia, were also observed.[2]
Agricultural Technology: YieldTrakk YM-3 System
In the field of precision agriculture, "YM" is part of the name of a yield monitoring system, the YieldTrakk YM-3 system by Topcon Agriculture.[3] This technology is used to measure crop yield in real-time as a harvester operates in the field, providing continuous data for agricultural analysis and management.[3]
Conclusion
The designation "this compound" does not refer to a single, identifiable therapeutic agent. Instead, it appears in various contexts, including as part of a clinical trial name for a CAR-T cell therapy (Descartes-08), a historical drug candidate in oncology (YM 881), and a component of an agricultural yield monitoring system (YieldTrakk YM-3). This ambiguity underscores the necessity for precise and context-specific terminology in scientific and technical communication to avoid confusion and ensure clarity. Researchers and professionals seeking information should be aware of these different applications to direct their inquiries effectively.
References
The Enigmatic Case of YM-08: An In-Depth Analysis of a Non-Existent Intellectual Property Landscape
Despite a comprehensive search of patent databases, clinical trial registries, and scientific literature, the designation "YM-08" does not correspond to any publicly disclosed therapeutic agent or technology. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, instead pivots to an analysis of the challenges and methodologies in tracking early-stage intellectual property and navigating the opaque landscape of preclinical drug development.
The initial investigation into the intellectual property and patent landscape of a supposed entity, this compound, yielded no specific results. This suggests that "this compound" may be an internal project code, a discontinued (B1498344) research compound that never reached public disclosure, or a misidentification. The absence of a concrete subject necessitates a broader examination of the strategies employed to uncover and analyze the intellectual property surrounding nascent therapeutic candidates.
Navigating the Pre-Disclosure Landscape: Methodologies for Uncovering Early-Stage IP
For drug development professionals, understanding the competitive landscape at the earliest stages is crucial. However, information on preclinical candidates is often scarce. The following methodologies are employed to piece together the puzzle of early-stage intellectual property:
-
Patent Application Monitoring: Continuous surveillance of patent applications from relevant pharmaceutical and biotechnology companies can provide the first public indication of a new therapeutic program. Keywords, inventor names, and assignee information are critical data points for tracking.
-
Analysis of Scientific Publications and Conference Presentations: Early data on novel compounds are often presented at scientific conferences or published in peer-reviewed journals long before a formal name or code is widely publicized. Scrutinizing these sources for novel mechanisms of action or chemical scaffolds can offer clues.
-
Clinical Trial Registry Scrutiny: While "this compound" did not appear in clinical trial databases, monitoring these registries for new entries, particularly Phase 1 trials, can reveal the emergence of new investigational drugs. Trial identifiers and sponsor information are key to connecting the dots.
-
Investor and Company Communications: Pharmaceutical companies often allude to their preclinical pipeline in investor calls, press releases, and annual reports. While specific compound names may not be disclosed, information about therapeutic areas of focus and the number of preclinical assets can be gleaned.
Hypothetical Signaling Pathway and Experimental Workflow
In the absence of a real "this compound," we can construct a hypothetical signaling pathway and experimental workflow to illustrate the types of visualizations that would be included in a technical guide for a genuine therapeutic candidate. Let us imagine "this compound" is a novel inhibitor of a hypothetical kinase, "Kinase X," involved in an inflammatory signaling cascade.
Hypothetical Signaling Pathway of a Kinase X Inhibitor
The following DOT script generates a diagram illustrating the putative mechanism of action of a Kinase X inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Hypothetical Experimental Workflow for Kinase X Inhibitor Screening
This DOT script outlines a typical workflow for identifying and characterizing a novel kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor discovery.
Conclusion
While the specific entity "this compound" remains elusive, this guide provides a framework for the technical analysis of intellectual property and patent landscapes for early-stage therapeutics. The methodologies for tracking preclinical assets and the visualization of complex biological and experimental processes are essential tools for professionals in the field of drug development. The inability to identify "this compound" underscores the inherent confidentiality of early-stage research and the importance of robust intelligence-gathering strategies to stay ahead in a competitive environment. Researchers and drug development professionals are encouraged to apply these principles to their own areas of interest, substituting the hypothetical "this compound" with tangible targets and candidates.
Preliminary Research Findings on YM-08: A Multifaceted Designation in Scientific Research
Initial investigations into the entity designated "YM-08" reveal a notable ambiguity in the scientific literature. The identifier "this compound" does not correspond to a single, well-defined molecule, drug candidate, or biological agent. Instead, the term appears in various unrelated research contexts, highlighting the need for greater specificity when referencing this designation.
Our comprehensive search of available scientific databases and research publications has not yielded a consistent body of work attributable to a singular "this compound." The search results indicate that this identifier has been used in distinct and unrelated fields of study, making a consolidated technical guide on its "core" functionalities impossible at this time.
For instance, literature searches for "this compound" have returned information on:
-
Descartes-08: A CAR-T cell therapy investigated for the treatment of Generalized Myasthenia Gravis.[1] This is a cellular therapy product and not a small molecule or traditional biologic.
-
YM155: A small molecule inhibitor of Survivin, a protein involved in the regulation of apoptosis.[2] This compound has been evaluated in the context of cancer therapy.
-
T cell death-associated gene 8 (TDAG8): Research has explored the role of TDAG8 in neuropathic pain, with some studies possibly using internal project codes that could be misconstrued.[3]
The disparate nature of these findings underscores the critical importance of precise nomenclature in scientific communication. Without a more specific chemical name, molecular identifier (e.g., CAS number), or a clear contextual reference, a meaningful and accurate compilation of research data, experimental protocols, and signaling pathways for "this compound" cannot be constructed.
Researchers, scientists, and drug development professionals are advised to verify the exact identity of the agent of interest when encountering the "this compound" designation. Future research and publications should endeavor to use unambiguous identifiers to prevent confusion and facilitate the clear dissemination of scientific knowledge.
Due to the lack of a singular, identifiable agent known as "this compound," the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. Further clarification on the specific molecule or agent of interest is required to proceed with a detailed technical analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell death-associated gene 8-mediated distinct signaling pathways modulate the early and late phases of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Compound YM-08 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the initial cellular characterization of YM-08, a novel immunomodulatory agent with potential therapeutic applications in oncology, particularly multiple myeloma. The following sections detail the methodologies for cell culture, assessment of cell viability and apoptosis, and investigation of the compound's mechanism of action through signaling pathway analysis.
General Cell Culture Protocol
Successful evaluation of this compound necessitates robust and reproducible cell culture practices. The following is a generalized protocol for the maintenance of both adherent and suspension cancer cell lines. Specific cell lines may require specialized media or conditions.
1.1. Cell Line Maintenance
-
Adherent Cell Lines (e.g., MM.1S):
-
Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
For subculturing, aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a brief incubation with Trypsin-EDTA.[1][2]
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a new flask at the desired density. A split ratio of 1:5 to 1:10 is generally recommended.[2]
-
-
Suspension Cell Lines (e.g., H929):
1.2. Cryopreservation and Thawing
-
Freezing: Resuspend the cell pellet in a cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) and store in liquid nitrogen.[2]
-
Thawing: Quickly thaw the vial in a 37°C water bath, transfer the cells to a pre-warmed medium, centrifuge to remove the cryoprotectant, and resuspend in a fresh culture medium.[1][3]
Assessment of Cellular Viability (MTT Assay)
The MTT assay is a colorimetric method used to determine the effect of this compound on cell proliferation and viability. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
2.1. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (for adherent cells).[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
2.2. Data Presentation
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
| Cell Line | This compound IC₅₀ (µM) |
| MM.1S | 1.5 |
| H929 | 2.8 |
| U266 | 3.5 |
Note: The data presented are representative and may vary depending on the experimental conditions.
Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[8][9]
3.1. Protocol
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8]
3.2. Data Presentation
The percentage of cells in different stages of apoptosis is quantified.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (IC₅₀) | 45.8 | 35.1 | 19.1 |
Note: The data presented are representative and may vary depending on the experimental conditions.
Mechanism of Action: NF-κB Signaling Pathway Analysis
Based on the activity of similar immunomodulatory compounds, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.[11][12] This can be investigated by examining the phosphorylation and degradation of key pathway components, such as IκBα, and the nuclear translocation of the p65 subunit.[13][14]
4.1. Western Blot Protocol
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.2. Data Presentation
The relative protein expression levels are quantified by densitometry.
| Protein Target | Vehicle Control (Relative Density) | This compound Treatment (Relative Density) |
| p-IκBα | 1.0 | 0.3 |
| IκBα | 1.0 | 1.8 |
| Nuclear p65 | 1.0 | 0.4 |
Note: The data presented are representative and may vary depending on the experimental conditions.
Visualizations
5.1. Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
5.2. Experimental Workflow Diagram
Caption: General experimental workflow for the cellular characterization of this compound.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Basic Process in Cell Culture in General | Basic knowledge | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Utilizing YM-08 in Western Blot Assays for mTOR Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel small-molecule inhibitor targeting the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. As a central regulator of the PI3K/AKT/mTOR signaling pathway, mTOR is a prominent target in the development of therapeutics for various diseases, including cancer. These application notes provide a detailed protocol for utilizing this compound in a Western blot assay to investigate its effects on the mTOR signaling cascade.
Mechanism of Action
This compound selectively inhibits the mTORC1 complex, which is a key downstream effector of the PI3K/AKT signaling pathway. The activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of AKT. AKT, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. The inhibition of TSC allows for the activation of mTORC1, which then phosphorylates downstream targets such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of S6K and 4E-BP1, thereby impeding cell growth and proliferation.
Figure 1: Proposed mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. Incubate the cells for a predetermined time (e.g., 2, 6, 12, or 24 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total and phosphorylated forms of mTOR, S6K, and 4E-BP1, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Figure 2: Experimental workflow for Western blot analysis of this compound treated cells.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison. The band intensities should be quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to their respective total protein levels, and then all values should be normalized to the loading control. Finally, the results should be expressed as a fold change relative to the vehicle-treated control.
| Treatment Concentration (nM) | p-mTOR (Ser2448) / mTOR (Fold Change) | p-S6K (Thr389) / S6K (Fold Change) | p-4E-BP1 (Thr37/46) / 4E-BP1 (Fold Change) |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| 10 | 0.85 ± 0.04 | 0.75 ± 0.07 | 0.80 ± 0.05 |
| 50 | 0.52 ± 0.06 | 0.41 ± 0.05 | 0.48 ± 0.04 |
| 100 | 0.21 ± 0.03 | 0.15 ± 0.02 | 0.19 ± 0.03 |
| 500 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.01 |
Table 1: Representative quantitative analysis of the dose-dependent effect of this compound on the phosphorylation of mTOR pathway proteins. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in a Western blot assay to assess its inhibitory effect on the mTOR signaling pathway. The provided methodologies and expected outcomes will guide researchers in effectively evaluating the molecular mechanism of this compound and similar compounds. Adherence to this protocol will enable the generation of robust and reproducible data for drug development and related research endeavors.
Application Notes and Protocols for YM-08 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-08 is a promising, brain-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in protein homeostasis. As a neutral analogue of MKT-077, this compound has been developed to overcome the blood-brain barrier, making it a candidate for investigating the role of Hsp70 in central nervous system (CNS) disorders, such as neurodegenerative diseases characterized by protein aggregation. This compound has also been identified as an inhibitor of SIRT2. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo mouse studies, based on published data and established methodologies for related compounds.
Introduction
Heat Shock Protein 70 (Hsp70) and its cognates are critical components of the cellular machinery that maintains protein quality control. They assist in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting of terminally damaged proteins for degradation. In various disease states, including cancer and neurodegenerative disorders, the Hsp70 system is often dysregulated. Inhibition of Hsp70 can lead to the accumulation of misfolded client proteins, ultimately triggering apoptosis in cancer cells or clearing pathogenic protein aggregates in neurodegenerative models. This compound's ability to penetrate the CNS opens up avenues for its evaluation in models of Alzheimer's disease, Parkinson's disease, and other tauopathies.
Physicochemical Properties and In Vitro Activity
| Property | Value | Reference |
| Chemical Name | (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one | [1] |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |
| Molecular Weight | 367.49 g/mol | [1] |
| In Vitro Hsp70 Binding (IC₅₀) | ~4 µM (Hsc70NBD), ~2 µM (Hsp72) | [2] |
| In Vitro SIRT2 Inhibition (IC₅₀) | 19.9 µM | [3] |
| Solubility | Soluble in DMSO | [1] |
In Vivo Pharmacokinetics in Mice
A key feature of this compound is its ability to cross the blood-brain barrier. A pharmacokinetic study in CD1 mice following a single intravenous (IV) administration has been reported.
| Parameter | Value | Conditions |
| Dose | 6.6 mg/kg | Intravenous (IV) |
| Cmax (Brain) | 4 µg/g | |
| t½ (Brain) | 6.8 h | |
| AUCinf (Brain) | 260 ng·h/g | |
| Brain/Plasma Ratio | ~0.25 (maintained for at least 18 h) | [2] |
| Formulation | 30% H₂O / 5% Cremophor / 5% EtOH / 60% PBS | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following a single administration.
Materials:
-
This compound
-
Vehicle solution (e.g., 30% H₂O / 5% Cremophor / 5% EtOH / 60% PBS for IV)
-
CD1 mice (or other appropriate strain), 8-10 weeks old, male or female
-
Standard laboratory equipment for animal handling and dosing (syringes, needles, etc.)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Tissue homogenization equipment
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
This compound Formulation: Prepare the this compound solution in the chosen vehicle at the desired concentration. For IV administration, a formulation of 30% H₂O / 5% Cremophor / 5% EtOH / 60% PBS has been documented.[1] For intraperitoneal (IP) or oral (PO) administration, a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water can be considered.
-
Dosing:
-
Intravenous (IV): Administer a single dose of 6.6 mg/kg via the tail vein.
-
Intraperitoneal (IP): Based on the LD50 of the parent compound MKT-077 (50 mg/kg IP), a starting dose range of 5-20 mg/kg for this compound can be explored.
-
Oral (PO): Oral bioavailability is currently unknown. A higher starting dose compared to parenteral routes may be necessary.
-
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 18, 24 hours) post-dosing, collect blood samples via cardiac puncture or retro-orbital sinus sampling into EDTA-containing tubes. Immediately following blood collection, perfuse the mice with saline and harvest the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize in an appropriate buffer.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, t½, and AUC.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for this compound pharmacokinetic studies in mice.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration (e.g., Tauopathy Model)
Objective: To evaluate the therapeutic efficacy of this compound in reducing tau pathology and improving cognitive function in a relevant mouse model.
Materials:
-
This compound
-
Vehicle solution
-
Transgenic mouse model of tauopathy (e.g., P301S or rTg4510) and wild-type littermates
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue processing, histology, and biochemical analysis (e.g., Western blot, ELISA)
Procedure:
-
Animal Cohorts: Divide the transgenic mice into at least two groups: vehicle control and this compound treated. Include a cohort of wild-type mice as a baseline control.
-
Dosing Regimen:
-
Based on the pharmacokinetic data and toxicity of the parent compound, a chronic dosing regimen could start in the range of 5-10 mg/kg/day, administered via IP injection or oral gavage.
-
The duration of treatment will depend on the specific mouse model and the progression of pathology, typically ranging from several weeks to months.
-
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function before, during, and after the treatment period.
-
Histopathological Analysis: Process brain sections for immunohistochemical staining of total and phosphorylated tau, as well as markers of neuroinflammation and synaptic density.
-
Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble tau species by Western blot or ELISA.
Experimental Workflow for Efficacy Study
Caption: Workflow for evaluating this compound efficacy in a mouse model.
Hsp70 Signaling Pathway
This compound, as an Hsp70 inhibitor, is expected to modulate the cellular stress response and protein quality control pathways. A simplified diagram of the Hsp70-mediated protein folding and degradation pathway is provided below. Inhibition of Hsp70's ATPase activity would disrupt this cycle, leading to the accumulation and potential aggregation of client proteins, or in the context of disease, the degradation of pathogenic proteins like hyperphosphorylated tau.
Hsp70 Chaperone Cycle and Inhibition by this compound
Caption: Simplified Hsp70 chaperone cycle and the point of inhibition by this compound.
Safety and Toxicology
Currently, there is limited publicly available information on the toxicology of this compound. However, for its parent compound, MKT-077, the LD50 in mice has been reported as 20 mg/kg for IV and 50 mg/kg for IP administration. Researchers should conduct preliminary dose-range finding and maximum tolerated dose (MTD) studies for this compound before initiating long-term efficacy studies. Careful monitoring for signs of toxicity, such as weight loss, changes in behavior, and organ damage, is essential.
Conclusion
This compound represents a valuable tool for investigating the therapeutic potential of Hsp70 inhibition, particularly in the context of CNS disorders. The provided protocols offer a starting point for researchers to design and execute robust in vivo studies. Further research is needed to fully characterize the efficacy, safety profile, and optimal dosing regimens for this compound in various disease models.
References
- 1. Blockade of HSP70 Improves Vascular Function in a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Solution: Preparation and Storage Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a cell-permeable, brain-penetrant inhibitor of Heat Shock Protein 70 (Hsp70) that has demonstrated potential in preclinical studies for neurodegenerative diseases, particularly tauopathies. As a derivative of MKT-077, this compound was developed to improve blood-brain barrier permeability. It functions by binding to Hsp70, which stabilizes the Hsp70-tau complex and subsequently promotes the degradation of tau protein through the ubiquitin-proteasome and autophagy pathways. This document provides detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo research applications.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for experimental success. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Source |
| Molecular Weight | 367.49 g/mol | N/A |
| Appearance | Orange solid | N/A |
| Solubility | DMSO (≥ 62.5 mg/mL) |
Solution Preparation and Storage
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * 367.49 g/mol * 1000 mg/g = 3.6749 mg/mL Therefore, to prepare 1 mL of 10 mM stock solution, weigh out approximately 3.67 mg of this compound.
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage Conditions:
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Always use sterile techniques when preparing and handling solutions for cell culture.
Preparation of Working Solutions
The final concentration of DMSO in cell culture should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
Mixing: Gently mix the working solution before adding it to the cell cultures.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the culture medium.
A commonly used vehicle for intravenous administration in mice is a mixture of water, Cremophor, ethanol, and PBS.
Vehicle Composition:
-
30% Water
-
5% Cremophor
-
5% Ethanol
-
60% Phosphate-Buffered Saline (PBS)
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution.
-
Vehicle Preparation: Prepare the vehicle solution under sterile conditions.
-
Dilution: Based on the desired final dosage (e.g., 6.6 mg/kg), calculate the required volume of the this compound stock solution and dilute it in the prepared vehicle. Ensure thorough mixing to achieve a homogenous solution.
-
Administration: The working solution should be prepared fresh on the day of administration.
Experimental Protocols
In Vitro Tau Degradation Assay
This protocol provides a general guideline for assessing the effect of this compound on tau degradation in a cell-based model.
Cell Line: HeLa cells stably overexpressing human 4R0N tau (HeLaC3) are a suitable model.
Protocol:
-
Cell Seeding: Seed HeLaC3 cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 30 µM) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to detect levels of total and phosphorylated tau. Use an appropriate loading control (e.g., GAPDH or β-actin) for normalization.
In Vivo Administration in a Tauopathy Mouse Model
This protocol outlines a general procedure for administering this compound to a mouse model of tauopathy.
Animal Model: R.Tg4510 mice, which express mutant human tau, are a commonly used model for tauopathy.
Protocol:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Prepare the this compound working solution as described above.
-
Administration: Administer this compound via the desired route (e.g., intravenous injection) at the calculated dosage (e.g., 6.6 mg/kg).
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Endpoint Analysis: At the end of the study period, sacrifice the animals and collect tissues (e.g., brain) for downstream analysis, such as immunohistochemistry or Western blotting, to assess tau pathology.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound-mediated tau degradation.
Caption: Workflow for this compound solution preparation.
Application Notes and Protocols for YM-08 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a brain-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in cellular protein homeostasis. As a neutral derivative of the well-characterized Hsp70 inhibitor MKT-077, this compound offers the potential for reduced nephrotoxicity and improved central nervous system penetration, making it an attractive candidate for drug discovery programs targeting neurodegenerative diseases and cancer. Hsp70 is overexpressed in various cancer cells, where it plays a crucial role in promoting tumor cell survival and resistance to therapy. In neurodegenerative disorders, Hsp70 is involved in the processing of misfolded proteins, such as tau. Inhibition of Hsp70 activity is therefore a promising therapeutic strategy.
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of Hsp70 activity. The following sections detail the mechanism of action of Hsp70, present quantitative data for related compounds, and offer detailed protocols for relevant biochemical and cell-based HTS assays.
Mechanism of Action and Signaling Pathway
Hsp70 functions as an ATP-dependent molecular chaperone. Its activity is regulated by a cycle of ATP binding, hydrolysis, and nucleotide exchange, which is facilitated by co-chaperones. J-domain proteins (e.g., DnaJA2) stimulate the intrinsic ATPase activity of Hsp70, promoting a conformational change that allows for high-affinity binding to substrate proteins. Nucleotide Exchange Factors (NEFs), such as BAG2, then facilitate the release of ADP and substrate, resetting the chaperone for another cycle. Allosteric inhibitors like MKT-077, and by extension this compound, are thought to bind to a pocket on the Nucleotide Binding Domain (NBD), distinct from the ATP-binding site, thereby trapping Hsp70 in an ADP-bound state and disrupting the chaperone cycle.
Application Notes and Protocols for YM-08 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel, blood-brain barrier-permeable derivative of the Hsp70 (Heat Shock Protein 70) inhibitor, MKT-077.[1][2] It has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by reducing levels of phosphorylated tau protein.[1][2] While this compound itself is not a fluorescent compound, fluorescence microscopy is a critical tool for elucidating and quantifying its mechanism of action and cellular effects.
These application notes provide a detailed protocol for utilizing immunofluorescence microscopy to investigate the efficacy of this compound in reducing phosphorylated tau levels in a cellular model of tauopathy.
Application: Quantifying the Effect of this compound on Phosphorylated Tau Levels
This protocol describes the use of immunofluorescence microscopy to visualize and quantify the reduction of hyperphosphorylated tau in cultured neuronal cells following treatment with this compound. This method allows for the direct assessment of this compound's therapeutic potential at a subcellular level.
Quantitative Data Summary
The following tables represent expected quantitative data from an experiment assessing the effect of this compound on phosphorylated tau (p-tau) levels, as measured by immunofluorescence intensity.
Table 1: In Vitro Hsp70 ATPase Activity Inhibition
| Compound | IC₅₀ (µM) for Hsp70 ATPase Inhibition |
| MKT-077 | 1.5 ± 0.3 |
| This compound | 2.1 ± 0.5 |
| Control | > 100 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of compounds on the ATPase activity of purified Hsp70.
Table 2: Quantification of Phosphorylated Tau Immunofluorescence
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle (DMSO) | 15,842 | ± 1,230 | 0% |
| This compound (1 µM) | 11,239 | ± 980 | 29.0% |
| This compound (5 µM) | 7,955 | ± 710 | 49.8% |
| This compound (10 µM) | 5,421 | ± 550 | 65.8% |
| MKT-077 (10 µM, Control) | 14,980 | ± 1,150 | 5.4% |
Fluorescence intensity was measured from at least 100 cells per treatment group.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Phosphorylated Tau in Cultured Neurons
This protocol details the steps for treating cultured neuronal cells with this compound and subsequently performing immunofluorescence staining to detect phosphorylated tau.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-phospho-Tau (e.g., AT8 clone, specific for Ser202/Thr205)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG (or other appropriate fluorophore)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound in cell culture medium to final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle-only control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Permeabilization:
-
After incubation, aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Dilute the primary anti-phospho-Tau antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI (blue, nuclei) and Alexa Fluor 488 (green, p-tau).
-
For quantitative analysis, ensure that all images are acquired using identical settings (e.g., exposure time, gain).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the p-tau signal in the cytoplasm of a significant number of cells for each treatment condition.
-
Normalize the p-tau intensity to the cell area or number of nuclei.
-
Perform statistical analysis to determine the significance of the reduction in p-tau levels.
-
Visualizations
Caption: Hsp70-mediated degradation of phosphorylated Tau and the inhibitory action of this compound.
References
YM-08 Administration: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-08 is a potent, blood-brain barrier-permeable, allosteric inhibitor of Heat shock protein 70 (Hsp70).[1][2] As a derivative of MKT-077, this compound offers improved pharmacokinetic properties and reduced nephrotoxicity, making it a promising candidate for the treatment of neurodegenerative tauopathies such as Alzheimer's disease.[2] this compound functions by binding to an allosteric site on Hsp70, stabilizing the ADP-bound state and promoting the degradation of pathogenic tau.[1][3] This document provides detailed application notes and protocols for the preclinical administration of this compound based on available research.
Mechanism of Action
This compound is an allosteric inhibitor of Hsp70.[1] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the nucleotide-binding domain, selectively stabilizing the ADP-bound conformation of Hsp70.[3] This modulation of Hsp70 activity is thought to enhance the chaperone's ability to triage pathogenic tau for degradation through the proteasome and autophagy pathways.[1][4] The neutral pyridine (B92270) moiety in this compound, replacing the cationic pyridinium (B92312) in its predecessor MKT-077, allows it to effectively cross the blood-brain barrier.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in promoting pathogenic tau degradation.
In Vitro Assays
Hsp70 ATPase Activity Assay
This protocol is based on the methodology used to characterize the effect of this compound on the ATPase activity of Hsp70.[1]
Objective: To determine the effect of this compound on the intrinsic and co-chaperone-stimulated ATPase activity of Hsp70.
Materials:
-
Purified yeast Hsp70 (Ssa1)
-
Purified co-chaperone (Hlj1)
-
This compound
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite green phosphate (B84403) detection kit
Procedure:
-
Prepare a reaction mixture containing Ssa1 in the assay buffer.
-
For stimulated activity, add Hlj1 to the reaction mixture.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green assay.
-
Calculate the percentage of ATPase inhibition relative to the DMSO control.
Data Summary:
| Concentration of this compound | Hlj1-stimulated ATPase Activity (% of control) |
| 0 µM (DMSO) | 100% |
| 50 µM | Partially Inhibited |
Note: The original study demonstrated partial inhibition at 50 µM, but specific percentage inhibition was not provided.[1]
Hsp70 Substrate Binding Assay
This protocol is adapted from studies measuring the effect of this compound on the interaction between Hsp70 and its substrates.[1]
Objective: To assess the influence of this compound on the binding of Hsp70 to a substrate protein (e.g., denatured luciferase or tau).
Materials:
-
Immobilized human Hsc70
-
Denatured luciferase or recombinant tau protein
-
This compound
-
Binding buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-luciferase or anti-tau antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
Procedure:
-
Coat microplate wells with human Hsc70.
-
Block non-specific binding sites.
-
Prepare solutions of denatured luciferase or tau protein in binding buffer with varying concentrations of this compound or DMSO.
-
Add the substrate solutions to the Hsc70-coated wells and incubate.
-
Wash the wells to remove unbound substrate.
-
Add the primary detection antibody and incubate.
-
Wash and add the secondary antibody.
-
Wash and add the substrate for the reporter enzyme.
-
Measure the signal (e.g., absorbance) to quantify the amount of bound substrate.
Data Summary:
| Compound (at 50 µM) | Effect on Hsp70-Substrate Binding |
| This compound | Modestly enhanced affinity for tau |
In Vivo Administration in Animal Models
The following protocols are based on pharmacokinetic and efficacy studies of this compound in mice.[1]
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Animal Model: CD1 mice[1]
Formulation and Dosing:
-
Intravenous (i.v.) Injection:
-
Intraperitoneal (i.p.) Injection:
Procedure:
-
Administer this compound to mice via the chosen route.
-
At various time points post-injection (e.g., 1, 4, 8, 18 hours), collect blood and brain tissue samples.
-
Process the samples to extract this compound.
-
Quantify the concentration of this compound in plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life, Cmax, and brain/plasma ratio.
Pharmacokinetic Data Summary (i.v. administration):
| Time (hours) | Brain/Plasma (B/P) Ratio |
| 1 | ~0.25 |
| 4 | ~0.25 |
| 8 | ~0.25 |
| 18 | ~0.25 |
Note: this compound was found to have a short half-life of less than three minutes in mouse liver microsome assays, indicating rapid metabolism.[4]
Efficacy Study in a Tauopathy Mouse Model
Objective: To evaluate the effect of this compound on pathogenic tau levels in a mouse model of tauopathy.
Animal Model: Transgenic mice expressing mutated human tau (e.g., P301L tau mice, Tg4510).[1]
Experimental Design: Ex vivo brain slice culture.
Procedure:
-
Prepare acute brain slices from transgenic mice.
-
Culture the brain slices in a suitable medium.
-
Treat the brain slices with this compound at various concentrations (e.g., 30 µM and 100 µM) or DMSO for a specified duration (e.g., 6 hours).[1]
-
Harvest the brain slices and prepare protein lysates.
-
Analyze the levels of total tau and phosphorylated tau (e.g., pS396/404) by Western blotting.
-
Quantify the band intensities to determine the effect of this compound on tau levels.
Efficacy Data Summary (Ex vivo brain slices):
| This compound Concentration | Effect on Phospho-tau (pS396/404) |
| 30 µM | Reduction |
| 100 µM | Reduction |
Experimental Workflow Diagram
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-08 in CRISPR-Cas9 Experiments
Disclaimer: As of December 2025, there is no publicly available scientific literature or documentation detailing a compound named "YM-08" for use in CRISPR-Cas9 experiments. The following application notes and protocols are based on a hypothetical small molecule, herein named this compound, designed to enhance the efficiency of Homology-Directed Repair (HDR) in CRISPR-Cas9 mediated genome editing. This document is intended to serve as a template and guide for researchers and drug development professionals working with novel HDR-enhancing compounds.
Introduction to this compound: A Potent Enhancer of Homology-Directed Repair
This compound is a novel, cell-permeable small molecule designed to significantly increase the efficiency of precise gene editing via the Homology-Directed Repair (HDR) pathway. In the context of CRISPR-Cas9 technology, the generation of a double-strand break (DSB) by the Cas9 nuclease initiates cellular DNA repair mechanisms.[1][2][3] The cell primarily utilizes two major pathways to repair these breaks: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often leads to insertions or deletions (indels), and the high-fidelity HDR pathway, which uses a DNA template to accurately repair the break.[4][5][6] For precise gene editing applications, such as single nucleotide polymorphism (SNP) correction or gene knock-ins, enhancing the HDR pathway over the more dominant NHEJ pathway is crucial.[6][7]
This compound is hypothesized to function by transiently inhibiting a key component of the initial steps of the NHEJ pathway, thereby shifting the balance of DNA repair towards HDR. This targeted inhibition allows for more efficient incorporation of a user-provided DNA donor template at the site of the CRISPR-Cas9 induced DSB.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of the hypothetical this compound on the efficiency of HDR-mediated insertion of a fluorescent reporter gene in HEK293T cells.
| This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Frequency (%) | Cell Viability (%) |
| 0 (Control) | 5.2 ± 0.8 | 85.3 ± 4.2 | 98.1 ± 1.5 |
| 1 | 12.8 ± 1.5 | 72.1 ± 3.5 | 97.5 ± 2.1 |
| 5 | 25.6 ± 2.1 | 58.7 ± 2.9 | 95.3 ± 2.8 |
| 10 | 38.4 ± 3.2 | 45.2 ± 3.8 | 92.1 ± 3.5 |
| 20 | 22.1 ± 2.5 | 55.9 ± 4.1 | 75.4 ± 5.2 |
Data represents mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: Hypothetical mechanism of this compound action in DNA repair pathways.
Caption: A generalized workflow for CRISPR-Cas9 experiments using this compound.
Detailed Experimental Protocol: HDR-mediated Gene Knock-in
This protocol describes the use of the hypothetical this compound to enhance the knock-in of a GFP reporter gene into the AAVS1 safe harbor locus in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Cas9-expressing plasmid (e.g., pX330)
-
sgRNA expression plasmid targeting AAVS1
-
Donor plasmid containing a GFP expression cassette flanked by homology arms for the AAVS1 locus
-
Lipofectamine 3000 or other suitable transfection reagent
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents
-
Flow cytometer
Procedure:
-
Cell Seeding (Day 1):
-
Plate 200,000 HEK293T cells per well in a 24-well plate.
-
Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.
-
-
Transfection and this compound Treatment (Day 2):
-
Prepare the CRISPR-Cas9 and donor plasmid mix for transfection according to the manufacturer's protocol. A recommended ratio is 1:1:2 (Cas9:sgRNA:Donor) with a total of 500 ng DNA per well.
-
Transfect the cells with the plasmid mix.
-
Four to six hours post-transfection, add this compound directly to the culture medium to achieve the desired final concentration (e.g., 10 µM). Also, include a vehicle-only (DMSO) control. Gently swirl the plate to mix.
-
-
Incubation and Washout (Day 3-4):
-
Incubate the cells for 24 to 48 hours in the presence of this compound.
-
After the incubation period, aspirate the medium containing this compound, wash the cells once with PBS, and add fresh culture medium.
-
-
Cell Expansion and Harvesting (Day 5-7):
-
Allow the cells to grow for another 2-3 days. If necessary, passage the cells to a larger vessel to expand the population.
-
Harvest the cells for analysis. A portion of the cells can be used for genomic DNA extraction, and another portion for flow cytometry analysis.
-
-
Analysis of Editing Efficiency:
-
Flow Cytometry:
-
Trypsinize and resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. This provides a direct measure of HDR efficiency.
-
-
Genomic Analysis (NGS):
-
Extract genomic DNA from the harvested cells.
-
Amplify the targeted AAVS1 locus using primers that flank the integration site.
-
Perform Next-Generation Sequencing (NGS) on the PCR amplicons to quantify the frequency of precise integration (HDR) versus indels (NHEJ).
-
-
Troubleshooting and Considerations:
-
Toxicity: High concentrations of this compound may lead to cytotoxicity. It is essential to perform a dose-response curve to determine the optimal concentration that maximizes HDR enhancement while minimizing cell death.
-
Timing of Addition: The timing of this compound addition post-transfection can be critical. A time course experiment (e.g., adding this compound at 2, 4, 6, and 8 hours post-transfection) may be necessary to optimize the protocol for a specific cell type.
-
Cell Type Dependence: The efficacy of this compound may vary between different cell types due to differences in their intrinsic DNA repair pathway activities. The protocol may need to be optimized for each new cell line.
-
Donor Template Design: The design of the donor DNA template, including the length of the homology arms, is a critical factor for successful HDR.[4]
By following these guidelines and protocols, researchers can effectively utilize the hypothetical this compound to enhance the precision and efficiency of their CRISPR-Cas9-mediated genome editing experiments.
References
- 1. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 2. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Targeted Genome Replacement via Homology-directed Repair in Non-dividing Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Fine-Tuning Homology-Directed Repair (HDR) for Precision Genome Editing: Current Strategies and Future Directions [mdpi.com]
- 7. mdpi.com [mdpi.com]
YM-08 in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, are increasingly utilized as powerful in vitro models that recapitulate the physiology of human organs with high fidelity. Their application spans basic research, disease modeling, and drug discovery. This document provides detailed application notes and protocols for the use of YM-08, a small molecule inhibitor, in organoid culture systems. This compound is a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70) and a brain-penetrant inhibitor of Sirtuin 2 (SIRT2), making it a valuable tool for investigating cellular stress responses, protein homeostasis, and epigenetic regulation in a physiologically relevant 3D context.
Principle of Action
This compound exerts its biological effects through the inhibition of two key proteins:
-
Heat Shock Protein 70 (Hsp70): A molecular chaperone crucial for protein folding, stability, and degradation. Inhibition of Hsp70 can disrupt proteostasis, leading to the accumulation of misfolded proteins and induction of apoptosis, particularly in cancer cells which are often under high proteotoxic stress.[1][2][3]
-
Sirtuin 2 (SIRT2): A NAD+-dependent deacetylase that plays a critical role in the regulation of various cellular processes, including cell cycle, metabolism, and inflammation. SIRT2 has been shown to deacetylate and thereby regulate the activity of numerous proteins, including α-tubulin and β-catenin.
The dual inhibitory action of this compound allows for the multifaceted investigation of cellular pathways critical in development, homeostasis, and disease.
Applications in Organoid Systems
Based on the known functions of its targets, this compound can be applied to organoid cultures to:
-
Investigate the role of Hsp70 and SIRT2 in organoid development and differentiation: By observing the effects of this compound on organoid formation, size, and cellular composition, researchers can elucidate the functions of these proteins in tissue morphogenesis.
-
Model diseases in a dish: this compound can be used in organoid models of cancer to study the effects of Hsp70 and SIRT2 inhibition on tumor growth, survival, and drug resistance. In neurological disease models, such as Alzheimer's, its ability to reduce pathogenic tau levels can be explored in a human-relevant 3D system.
-
Screen for novel therapeutic strategies: The impact of this compound, alone or in combination with other drugs, on organoid viability and function can be assessed to identify potential therapeutic avenues. A notable application is the modulation of the Wnt/β-catenin signaling pathway in intestinal organoids through SIRT2 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Hsp70 and SIRT2 inhibitors in cell culture systems, which can serve as a starting point for optimizing the use of this compound in organoid cultures.
Table 1: Recommended Concentration Ranges for Hsp70 and SIRT2 Inhibitors in Cell Culture
| Inhibitor Class | Compound Example | Cell/Organoid Type | Concentration Range | Observed Effects | Reference(s) |
| Hsp70 Inhibitor | VER-155008 | Human Colon and Breast Cancer Cell Lines | 5 - 15 µM (GI50) | Inhibition of proliferation, induction of apoptosis | [4] |
| MKT-077 (this compound parent) | Human Cancer Cell Lines | 0.35 - 1.2 µM (IC50) | Selective toxicity to cancer cells | [5] | |
| JG-98, JG-194 (MKT-077 analogs) | Medullary Thyroid Carcinoma 3D Cultures | Not specified | Inhibition of propagation | [6][7] | |
| SIRT2 Inhibitor | AGK2 | Mouse Intestinal Organoids | 5 µM | Increased expression of Wnt/β-catenin target genes | [8] |
| AGK2 | HeLa Cells | IC50 = 3.5 µM | Inhibition of α-tubulin deacetylation | [9] | |
| SirReal2 | In vitro assay | IC50 = 140 nM | Potent and selective SIRT2 inhibition | [10] |
Table 2: Typical Treatment Durations and Assays for Assessing Inhibitor Effects in Organoids
| Assay | Purpose | Typical Treatment Duration | Readout | Reference(s) |
| Viability Assay | To determine cytotoxicity | 24 - 72 hours | ATP levels (e.g., CellTiter-Glo), Live/Dead staining (e.g., Calcein-AM/Propidium Iodide) | [4] |
| Proliferation Assay | To assess effects on cell division | 48 - 96 hours | Ki67 immunofluorescence staining, organoid size measurement (microscopy) | [11] |
| Apoptosis Assay | To measure programmed cell death | 24 - 48 hours | TUNEL staining, Annexin V/PI flow cytometry of dissociated organoids | [12] |
| Gene Expression Analysis | To quantify changes in target pathways | 4 - 48 hours | qRT-PCR, RNA-sequencing | [8][13][14] |
| Protein Analysis | To assess changes in protein levels and post-translational modifications | 24 - 72 hours | Western blotting, Immunofluorescence | [8] |
| Morphological Analysis | To observe changes in organoid structure | Continuous over days | Brightfield or confocal microscopy, measurement of size, budding, and circularity |
Experimental Protocols
The following are detailed protocols for the application of this compound to organoid cultures. These should be adapted based on the specific organoid type and experimental goals.
Protocol 1: General Treatment of Organoids with this compound
This protocol provides a general workflow for treating established organoids with this compound.
Materials:
-
Established organoid culture in extracellular matrix (ECM) domes
-
Complete organoid culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete organoid culture medium to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Organoid Plating (if necessary): For quantitative assays, it may be necessary to passage and re-plate organoids to ensure uniform size and density.
-
Treatment: Carefully remove the existing medium from the organoid cultures. Gently add the medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Analysis: Following incubation, proceed with the desired downstream analysis as outlined in Protocol 2.
Caption: Workflow for this compound treatment of organoids.
Protocol 2: Quantitative Analysis of Organoid Response to this compound
This protocol outlines methods for quantifying the effects of this compound on organoid viability, proliferation, and apoptosis.
A. Organoid Viability Assessment (ATP Assay)
-
After the treatment period (Protocol 1), equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add a volume of a commercial ATP assay reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of viability.
B. Proliferation Analysis (Ki67 Staining)
-
After treatment, fix the organoids in 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature.
-
Wash three times with PBS.
-
Image the organoids using a confocal microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of cells (DAPI-positive nuclei).
C. Apoptosis Analysis (TUNEL Assay)
-
Fix and permeabilize the organoids as described for Ki67 staining.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves an enzymatic reaction to label the fragmented DNA of apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Image the organoids using a confocal microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
Caption: Quantitative analysis workflows for organoids.
Signaling Pathways
This compound's dual inhibitory activity on Hsp70 and SIRT2 impacts several critical signaling pathways.
Hsp70 Signaling Network
Hsp70 is a central node in the cellular stress response and protein quality control. Its inhibition can lead to the destabilization of client proteins, many of which are key components of oncogenic signaling pathways.
Caption: Hsp70 signaling network and points of inhibition.
SIRT2 and Wnt/β-catenin Signaling Pathway
Inhibition of SIRT2 by this compound is particularly relevant for intestinal organoid studies. SIRT2 deacetylates β-catenin, promoting its degradation. Therefore, SIRT2 inhibition leads to the accumulation of acetylated β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, which can enhance stem cell proliferation.
References
- 1. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]
- 7. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 8. Heat Shock Protein 70 Inhibits Apoptosis in Cancer Cells Through Simultaneous and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. HSP70 Inhibition Synergistically Enhances the Effects of Magnetic Fluid Hyperthermia in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for YM-08 Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a cell-permeable, blood-brain barrier-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1][2] As a derivative of MKT-077, this compound has demonstrated potential in the treatment of neurodegenerative diseases, such as tauopathies, by selectively reducing pathogenic tau levels.[1][3] Accurate and sensitive detection and quantification of this compound in various biological matrices are crucial for pharmacokinetic studies, target engagement assays, and overall drug development. These application notes provide an overview of potential labeling and detection methods for this compound, along with detailed protocols to guide researchers in their experimental design.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental to developing appropriate labeling and detection strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1][2][4] |
| Molecular Weight | 367.49 g/mol | [1][2][4] |
| Appearance | Yellow-orange solid | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage Temperature | -20°C | [1] |
Biological Activity and Quantitative Data
This compound is an allosteric inhibitor of Hsp70, binding to the nucleotide-binding domain.[5] Its efficacy has been quantified in various assays, providing key parameters for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| Hsp70 Binding IC₅₀ | 0.61 µM | Human Hsc70/HSPA8 (in vitro) | [4][6] |
| Anti-cancer IC₅₀ | 8.5 µM | MDA-MB-231 (72h) | [4][6] |
| 10.5 µM | MCF7 (72h) | [4][6] | |
| Tau Degradation | 42% (p-tau), 64% (total tau) | HeLaC3 (30 µM, 24h) | [4][6] |
| Mouse Pharmacokinetics (6.6 mg/kg i.v.) | [4] | ||
| Cₘₐₓ (brain) | 4 µg/g | [4] | |
| t₁/₂ (brain) | 6.8 h | [4] | |
| AUC (brain) | 260 ng·h/g | [4] |
Signaling Pathway of Hsp70 Inhibition
This compound's therapeutic potential stems from its ability to inhibit Hsp70, a key molecular chaperone involved in protein folding and degradation. Inhibition of Hsp70 can lead to the degradation of client proteins, such as hyperphosphorylated tau, which is implicated in neurodegenerative diseases.
References
- 1. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 2. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
YM-08 not dissolving what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YM-08.
Troubleshooting Guide: this compound Dissolution Issues
Question: My this compound is not dissolving. What should I do?
Answer: Difficulty in dissolving this compound can arise from several factors, including the choice of solvent and the dissolution technique. Follow this guide to troubleshoot and achieve successful solubilization.
Recommended Solvents and Concentration
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
| Solvent | Maximum Stock Concentration |
| DMSO | 50 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 367.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.67 mg of this compound.
-
Weigh the compound: Accurately weigh 3.67 mg of this compound powder using a calibrated analytical balance.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Aid dissolution: To facilitate dissolution, you can employ the following techniques:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Warming: Gently warm the solution in a 37°C water bath for 10-15 minutes.[2]
-
-
Visually inspect: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution at -20°C for up to 3 months.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
To avoid precipitation when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS), it is crucial to perform a stepwise dilution. The final concentration of DMSO in the working solution should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[3]
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Intermediate dilution (optional but recommended): If a very dilute working solution is needed, first prepare an intermediate dilution of the DMSO stock in DMSO.
-
Final dilution: Slowly add the this compound DMSO stock solution to your aqueous experimental medium while gently vortexing. Do not add the aqueous medium to the DMSO stock.
-
Example: To prepare 10 mL of a 10 µM working solution:
-
Add 10 µL of the 10 mM this compound DMSO stock to 9.99 mL of your pre-warmed aqueous medium.
-
This results in a final DMSO concentration of 0.1%.
-
Troubleshooting Common Dissolution Problems
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gently warm the solution to 37°C. Use a sonicator to aid dissolution.[2] |
| A precipitate forms when diluting the DMSO stock in aqueous buffer. | The compound is crashing out of solution due to poor aqueous solubility. | Perform a stepwise dilution, adding the DMSO stock to the aqueous buffer slowly while mixing. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.1%).[3] Consider using a surfactant like Tween-80 or a co-solvent like PEG300 for challenging dilutions, though this needs to be optimized for your specific experimental system. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or presence of impurities. | Re-sonicate or re-warm the solution. If cloudiness persists, filter the solution through a 0.22 µm syringe filter. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering dissolution issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at 2-8°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 3 months.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO in your cell culture medium below 0.1% to minimize toxicity.[3] It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I need to prepare this compound for in vivo studies in mice. Is there a recommended formulation?
A4: A published study mentions a formulation for intravenous injection in mice consisting of 30% H₂O, 5% Cremophor, 5% EtOH, and 60% PBS.[1] The this compound would first be dissolved in a suitable solvent that is miscible with this vehicle, such as DMSO, before being incorporated into the final formulation. The preparation of such formulations should be done with care to avoid precipitation.
Q5: My this compound solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
A5: If you observe precipitation after freezing, you can try to redissolve the compound by bringing the vial to room temperature and then gently warming it to 37°C, followed by vortexing or sonication.[2] Ensure the compound is fully redissolved before use. To prevent this, ensure the initial dissolution was complete and consider storing at a lower concentration if the problem persists.
References
Technical Support Center: Optimizing YM-08 Concentration for Cell Viability Assays
This technical support center provides guidance for researchers and drug development professionals on optimizing the concentration of YM-08, a hypothetical inhibitor of the MAPK/ERK signaling pathway, for use in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[1] This wide range helps to identify the effective concentration window for your particular cell line and assay. For inhibitors with known biochemical IC50 or Ki values, a starting concentration 5 to 10 times higher than these values can be used as a preliminary estimate for cell-based assays.[2]
Q2: How do I determine the optimal incubation time for this compound treatment?
The ideal incubation time depends on the compound's mechanism of action and the biological question being investigated.[1] It is recommended to perform a time-course experiment to determine this. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or -80°C, protected from light.[1][2]
Q4: Can serum in the culture medium affect the activity of this compound?
Yes, serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Test a higher concentration range.[1] |
| Compound instability. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1] | |
| Insensitive cell line or assay. | Confirm that your cell line expresses the target of this compound. Use a positive control to ensure the assay is functioning correctly.[1] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous cell suspension and use proper pipetting techniques for even cell distribution. |
| Inaccurate serial dilutions. | Carefully prepare compound dilutions using calibrated pipettes. | |
| Compound precipitation. | Visually inspect wells for any precipitate. Ensure the compound is fully dissolved in the media. Consider using a lower final DMSO concentration. | |
| Increased cell viability observed at higher this compound concentrations in an MTT assay. | Compound interference with the assay. | Some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal. Run a cell-free control (media + this compound + MTT reagent) to check for direct reduction. If interference is confirmed, consider using an alternative viability assay like the Sulforhodamine B (SRB) or an ATP-based assay.[3][4] |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Viability (Normalized to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.01 | 98.5 |
| 0.1 | 92.1 |
| 1 | 75.3 |
| 10 | 48.9 |
| 100 | 15.2 |
This data can be used to calculate the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
- Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[2]
3. Incubation:
- Incubate the plate for a predetermined period (e.g., 48 hours).[1]
4. MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours.[2]
- Solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]
5. Data Analysis:
- Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[2]
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
Technical Support Center: Troubleshooting YM-08 Off-Target Effects
Disclaimer: Information regarding a specific inhibitor designated "YM-08" is not available in the public domain. This technical support guide has been created to address common challenges surrounding off-target effects of small molecule kinase inhibitors, using a hypothetical inhibitor, this compound, which targets Polo-like kinase 1 (Plk1), as an example. The data and protocols provided are illustrative and intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., excessive toxicity, altered morphology) after treating our cells with this compound. Could these be off-target effects?
A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[1][2] It is crucial to experimentally validate that the observed phenotype is a direct result of Plk1 inhibition.
Q2: At what concentration should we use this compound to minimize off-target effects?
A2: It is recommended to use this compound at the lowest concentration that yields the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay. As a starting point, we recommend a concentration range of 1-10 times the IC50 value for Plk1. Exceeding this range significantly increases the likelihood of engaging off-target kinases.
Q3: How can we experimentally determine if the observed efficacy of this compound is due to an off-target effect?
A3: A definitive method is to assess the compound's efficacy in the absence of its intended target.[2] This can be achieved using CRISPR/Cas9-mediated knockout of the PLK1 gene. If this compound still elicits the same response in Plk1-knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[1][2]
Q4: What are some known off-targets of Plk1 inhibitors that we should be aware of?
A4: The ATP-binding pocket of kinases is highly conserved, leading to potential cross-reactivity with other kinases. While specific off-targets for the hypothetical this compound are not known, other Plk1 inhibitors have been shown to interact with kinases such as Aurora kinases, VEGFRs, and PDGFRs.[3] A broad kinase screen is the most effective way to identify the specific off-target profile of this compound.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Toxicity at Low Concentrations of this compound
Possible Cause: The observed toxicity may be due to the inhibition of an off-target kinase that is critical for cell survival in your specific cell model.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting Plk1 at the concentrations causing toxicity.[4] You should observe a decrease in the phosphorylation of a known Plk1 substrate, such as p-TCTP or p-vimentin.
-
Perform a Kinase Panel Screen: To identify potential off-target interactions, screen this compound against a broad panel of kinases.[5][6] This will provide IC50 values for a wide range of kinases and reveal potential off-targets that are potently inhibited by this compound.
-
Validate Off-Target Engagement in Cells: Once potential off-targets are identified, use techniques like siRNA, shRNA, or CRISPR to knock down the expression of these kinases. If the toxicity of this compound is reduced in these knockdown cells, it confirms the off-target interaction is responsible for the toxicity.[3]
-
Use a Structurally Unrelated Plk1 Inhibitor: Treat cells with a different, well-characterized Plk1 inhibitor with a known and distinct off-target profile. If this inhibitor does not cause the same level of toxicity at concentrations that effectively inhibit Plk1, it further suggests that the toxicity of this compound is due to an off-target effect.[7]
Problem 2: Lack of Expected On-Target Phenotype Despite Evidence of Target Engagement
Possible Cause: An off-target effect may be counteracting the on-target effect of Plk1 inhibition. For example, this compound might inhibit Plk1 but also activate a pro-survival pathway through an off-target interaction.
Troubleshooting Steps:
-
Verify Target Engagement and Downstream Signaling: Confirm that this compound inhibits Plk1 and its immediate downstream signaling as expected, using Western blotting for phosphorylated substrates.
-
Investigate Major Signaling Pathways: Perform a broader analysis of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using phospho-specific antibody arrays or Western blotting to see if this compound is unexpectedly modulating other pathways.
-
Consult Kinase Profiling Data: Re-examine the kinase screen data to identify any inhibited kinases that could plausibly activate a compensatory pathway.
-
Combine with Off-Target Inhibitors: If a specific off-target pathway is suspected, use a selective inhibitor for that pathway in combination with this compound to see if the expected on-target phenotype can be restored.
Data Presentation
Table 1: Fictional Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Plk1 |
| Plk1 (On-Target) | 10 | 1 |
| Aurora A (Off-Target) | 150 | 15 |
| VEGFR2 (Off-Target) | 500 | 50 |
| PDGFRβ (Off-Target) | 800 | 80 |
| c-Kit (Off-Target) | >10,000 | >1000 |
This table illustrates how to present kinase profiling data to easily compare the potency of an inhibitor against its intended target versus potential off-targets.
Experimental Protocols
Protocol 1: Western Blot for Assessing Plk1 Target Engagement
This protocol is adapted from established methodologies for assessing kinase inhibitor target engagement.[4]
Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate of Plk1 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Plk1 substrate (e.g., anti-phospho-TCTP), anti-total Plk1, and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with the primary antibody overnight at 4°C.[8] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, normalized to the total protein and loading control, indicates on-target engagement.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is based on standard MTT assay procedures.[9][10]
Objective: To assess the effect of this compound on cell viability and determine its EC50.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the media and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Caption: this compound signaling pathways, on- and off-target.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaron.com [pharmaron.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing YM-08 Induced Toxicity in Cellular Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating toxicity associated with the Hsp70 inhibitor, YM-08, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neutral analog of the compound MKT-077 and functions as an inhibitor of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in protein folding, stability, and preventing apoptosis (programmed cell death). By inhibiting Hsp70, this compound can disrupt these protective mechanisms, leading to the accumulation of misfolded proteins and subsequent activation of apoptotic pathways, ultimately resulting in cancer cell death.
Q2: I am observing higher-than-expected toxicity in my cell line with this compound. What are the potential reasons?
Several factors can contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying levels of dependence on Hsp70 for survival. Cells that are highly stressed or have a high protein synthesis rate may be more sensitive to Hsp70 inhibition.
-
Concentration and Incubation Time: Cytotoxicity is often dose- and time-dependent. Higher concentrations and longer exposure times of this compound will generally lead to increased cell death.
-
Off-Target Effects: While this compound is designed to target Hsp70, high concentrations may lead to off-target effects that contribute to toxicity.
-
Suboptimal Cell Culture Conditions: Cells cultured under stressful conditions (e.g., nutrient deprivation, contamination) may be more susceptible to the effects of this compound.
Q3: How can I reduce this compound toxicity while still achieving the desired experimental outcome?
Several strategies can be employed to mitigate this compound induced toxicity:
-
Optimization of Experimental Parameters: Carefully titrate the concentration of this compound and reduce the incubation time to the minimum required to observe the desired effect.
-
Co-treatment with Antioxidants: If oxidative stress is a contributing factor to toxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Serum Starvation Optimization: While serum starvation can synchronize cells, prolonged periods can also sensitize them to drug-induced stress. Consider reducing the duration of serum starvation before this compound treatment.
Q4: What is the expected mode of cell death induced by this compound?
Given that this compound inhibits the anti-apoptotic protein Hsp70, the primary mode of cell death is expected to be apoptosis . This can be confirmed experimentally using assays such as Annexin V/Propidium Iodide (PI) staining.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cell death in control (vehicle-treated) groups. | Suboptimal cell culture conditions (e.g., contamination, nutrient depletion). | Ensure proper aseptic technique. Use fresh media and supplements. Regularly monitor incubator conditions (CO2, temperature, humidity). |
| Solvent toxicity (e.g., DMSO). | Perform a vehicle control titration to determine the maximum non-toxic concentration of the solvent. | |
| Inconsistent IC50 values across experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase. |
| Inconsistent drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Differences in incubation times. | Strictly adhere to the planned incubation times for all experiments. | |
| Morphological changes suggesting stress, but low levels of cell death. | Cell cycle arrest. | Analyze the cell cycle distribution using flow cytometry to determine if this compound is causing arrest at a specific phase. |
| Senescence. | Perform a senescence-associated β-galactosidase assay to check for cellular senescence. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Incubation Time using MTT Assay
This protocol provides a framework for assessing cell viability to determine the optimal, minimally toxic concentration and duration of this compound treatment.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value at each time point.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol helps to confirm if this compound is inducing apoptosis.
Materials:
-
Target cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from Protocol 1) for the chosen incubation time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are viable.
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for troubleshooting this compound toxicity.
YM-08 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the experimental compound YM-08.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (IC50) of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability is a common issue in early drug development. Several factors can contribute to this:
-
Compound Purity and Stability: Ensure that each batch of this compound has a consistent purity profile. Impurities can interfere with the assay. This compound may also be unstable under certain storage conditions (e.g., sensitive to light or temperature). We recommend storing this compound desiccated at -20°C and protecting it from light.
-
Solubility Issues: this compound has low aqueous solubility. Inconsistent solubilization can lead to variability in the effective concentration in your assays. Refer to the recommended solubilization protocol below.
-
Assay Conditions: Minor variations in assay conditions, such as cell passage number, serum concentration in the media, and incubation times, can significantly impact the apparent potency of this compound.
Q2: Our in vivo experiments with this compound are not showing consistent efficacy. What are the potential reasons?
A2: In vivo experiments introduce a higher level of complexity. In addition to the points mentioned for in vitro assays, consider the following:
-
Formulation and Administration: The formulation used to deliver this compound can greatly affect its bioavailability. Ensure a consistent and appropriate vehicle is used for each experiment. The route and frequency of administration should also be standardized.
-
Animal Model Variability: The age, weight, and genetic background of the animal models should be tightly controlled. The tumor implantation site and initial tumor volume can also contribute to variability.
-
Metabolism of this compound: The metabolic rate of this compound may differ between individual animals, leading to variable exposure.
Q3: We are seeing conflicting results regarding the downstream effects of this compound on its target pathway. How can we troubleshoot this?
A3: This could be due to off-target effects or variability in the experimental system.
-
Target Engagement: First, confirm that this compound is engaging its intended target in your system at the concentrations being used. This can be done using techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by mass spectrometry.
-
Cell Line Heterogeneity: Different cell lines, even those derived from the same tissue, can have different genetic backgrounds and signaling pathway activities. This can lead to different responses to this compound.
-
Timing of Analysis: The downstream effects of this compound may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
Troubleshooting Guides
Issue: Inconsistent IC50 Values for this compound in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in IC50 measurements.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Handling | Verify the molecular weight of the specific batch of this compound. Prepare fresh stock solutions for each experiment. Use a consistent solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. | Consistent stock solution concentration. |
| Solubilization | Follow the recommended solubilization protocol. Briefly sonicate the stock solution to ensure complete dissolution. | This compound is fully dissolved, preventing precipitation in the assay medium. |
| Cell Culture Conditions | Use cells within a narrow passage number range. Ensure consistent cell seeding density. Standardize serum concentration and source. | Reduced variability in cell growth and response to treatment. |
| Assay Protocol | Standardize incubation times with this compound. Ensure proper mixing of reagents. Use a positive and negative control in each assay plate. | Consistent assay performance and reliable controls. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway of this compound and a general troubleshooting workflow.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for troubleshooting experimental variability.
Caption: Logical relationship of inputs to experimental outcomes.
Improving YM-08 signal-to-noise ratio in assays
Welcome to the technical support center for the YM-08 assay. This resource is designed to help you troubleshoot and optimize your experiments to achieve a robust signal-to-noise ratio. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for the this compound assay?
A good signal-to-noise (S/N) ratio is crucial for distinguishing a true signal from the background.[1][2] While the ideal S/N ratio can vary depending on the specific application, a ratio of 3:1 is generally considered the minimum for a detectable signal, with a ratio of 10:1 or higher being desirable for robust assays.
Q2: What are the most common causes of a low signal-to-noise ratio in the this compound assay?
A low S/N ratio can be caused by either a weak signal or high background. Common culprits include suboptimal concentrations of assay reagents, insufficient incubation times, high cell autofluorescence, or inappropriate instrument settings.[3][4]
Q3: How can I reduce background fluorescence in my this compound assay?
To reduce background fluorescence, consider using black microplates to minimize light scatter and crosstalk between wells.[3] Additionally, if using a cell-based assay, supplementing your media with alternatives to phenol (B47542) red and Fetal Bovine Serum, which are known to be fluorescent, can be beneficial.[3] Measuring the plate from the bottom can also help circumvent fluorescence from the supernatant.[3]
Q4: My replicate wells show high variability. What could be the cause?
High variability between replicates, often indicated by a high coefficient of variation (CV > 15%), is frequently due to inconsistent pipetting technique or uneven cell seeding.[4] Ensure your pipettes are calibrated and that you are using proper techniques. For cell-based assays, make sure your cell suspension is homogenous before and during plating.[4]
Troubleshooting Guides
Problem: High Background Signal
A high background signal can mask the true signal from your analyte, leading to a poor signal-to-noise ratio. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence from Cells or Media | Use phenol red-free media and consider alternatives to Fetal Bovine Serum.[3] Measure fluorescence from the bottom of the plate if possible.[3] | Reduction in background fluorescence, leading to an improved S/N ratio. |
| Suboptimal Reagent Concentrations | Titrate the detection reagent to find the concentration that provides the best balance between signal and background. | Lower background signal without significantly compromising the specific signal. |
| Inappropriate Microplate Type | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and light scatter.[3] | Decreased background readings and improved data quality. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents, ensuring they are free from contamination.[5] | Elimination of extraneous sources of signal. |
Problem: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise. The following guide provides steps to enhance your signal.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Reagent Incubation Time | Perform a time-course experiment to determine the optimal incubation period for signal development.[4] | Identification of the time point with the maximum signal intensity. |
| Incorrect Instrument Settings | Optimize the gain setting on your plate reader to amplify the signal without saturating the detector.[3] Ensure you are using the correct excitation and emission wavelengths for your fluorophore. | Enhanced signal detection and a better S/N ratio. |
| Low Cell Number or Poor Viability | Optimize the cell seeding density for your assay.[4] Ensure cells are healthy and viable before starting the experiment. | A stronger signal that is proportional to the number of viable cells. |
| Inactive Compound | Verify the activity and stability of your compound under the assay conditions.[4] | Confirmation that the compound is capable of eliciting a response. |
Experimental Protocols
Protocol 1: Optimizing Detection Reagent Concentration
This protocol describes how to perform a titration of the detection reagent to find the optimal concentration for the this compound assay.
-
Prepare a dilution series of the detection reagent in the assay buffer. A common starting point is a two-fold serial dilution over a range of concentrations.
-
Set up your assay plate with your positive and negative controls.
-
Add the different concentrations of the detection reagent to replicate wells for both the positive and negative controls.
-
Incubate the plate for the standard assay time.
-
Read the plate on your microplate reader using the appropriate settings.
-
Calculate the signal-to-noise ratio for each concentration by dividing the mean signal of the positive control by the mean signal of the negative control.
-
Select the concentration that provides the highest S/N ratio.
Protocol 2: Cell Seeding Density Optimization
This protocol will help you determine the optimal number of cells to seed per well for a robust assay signal.
-
Prepare a serial dilution of your cell suspension.
-
Seed the different cell densities into the wells of a microplate.
-
Incubate the plate overnight to allow the cells to attach.
-
Perform the this compound assay according to the standard protocol.
-
Measure the signal for each cell density.
-
Plot the signal intensity versus the cell number.
-
Select a cell density that falls within the linear range of the curve and provides a strong signal.
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
References
YM-08 degradation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of YM-08, a CNS-penetrant Hsp70 inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the Hsp70 inhibitor MKT-077, designed to have improved blood-brain barrier permeability.[1][2] It functions by binding to Hsp70, which can lead to the degradation of pathogenic proteins like tau, making it a compound of interest for neurodegenerative diseases.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored in a cool, dry place, protected from light. While specific long-term storage temperatures are not detailed in the provided literature, general best practices for small molecules involve storage at -20°C. For solutions, aqueous stability has been confirmed for at least 8 hours at room temperature.[1] However, for extended storage of solutions, freezing at -20°C or -80°C is recommended.
Q3: What solvents are suitable for dissolving and diluting this compound?
A3: this compound has been successfully prepared in formulations containing DMSO and a mixture of water, Cremophor, and ethanol. For in vivo studies, a formulation of 10% DMSO/saline has been used, though solubility was limited at higher concentrations.[1] For in vitro aqueous stability tests, it was dissolved and incubated in water.[1] Researchers should determine the optimal solvent for their specific experimental needs, considering both solubility and potential solvent effects on the assay.
Q4: Is this compound stable in aqueous solutions?
A4: Yes, this compound has been shown to be relatively stable in water for at least 8 hours when incubated at room temperature at a concentration of 100 μM.[1] For experiments lasting longer than 8 hours, fresh solutions should be prepared, or the stability under the specific experimental conditions should be verified.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: I am observing rapid loss of compound activity in my in vitro assay.
-
Possible Cause: Metabolic degradation.
-
Troubleshooting Steps:
-
Check for Metabolic Activity: this compound is rapidly metabolized in the presence of human liver microsomes, with a half-life of approximately 2-4 minutes.[1] If your cellular model has significant metabolic activity, this could be the cause of the loss of activity.
-
Time-Course Experiment: Run a time-course experiment to determine the window of this compound activity in your specific system.
-
Use Fresh Solutions: Always use freshly prepared solutions for your experiments, as the compound's stability in complex biological media over long periods has not been fully characterized.
-
Issue 2: My this compound solution appears discolored or has formed precipitates.
-
Possible Cause: Degradation or poor solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Do not use any solution that shows signs of discoloration or precipitation. These are indicators of potential chemical degradation or the compound falling out of solution.
-
Solvent Check: Ensure the solvent system is appropriate for the concentration of this compound being used. As noted, this compound has limited solubility in 10% DMSO/saline at 20 mg/kg.[1] You may need to adjust the solvent or the concentration.
-
pH and Light Exposure: The major degradation pathways for many small molecules include hydrolysis (pH-dependent), oxidation, and photolysis.[3][4] Protect this compound solutions from light and control the pH of your buffers.[5]
-
Issue 3: I am seeing inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent handling or degradation during the experimental workflow.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure that all experimental steps, from solution preparation to final analysis, are standardized. Pay close attention to incubation times and temperatures.
-
Assess Stability in Assay Media: If possible, perform a stability study of this compound in your specific assay medium under the exact experimental conditions (temperature, light, pH) to confirm its stability throughout the experiment's duration.
-
Control for Oxidation: The primary metabolic pathway for this compound is oxidation.[1] While this was observed in a metabolic system, oxidative degradation can also occur under certain experimental conditions.[3] Consider if components in your media could be promoting oxidation.
-
Quantitative Data Summary
The following table summarizes the known stability data for this compound.
| Parameter | Condition | Result | Reference |
| Aqueous Stability | 100 μM in water at room temperature | Stable for at least 8 hours | [1] |
| Metabolic Stability | Human liver microsomes | Rapidly metabolized | [1] |
| Metabolic Half-life (t½) | Human liver microsomes | ~2-4 minutes | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] This protocol is a general guideline based on ICH recommendations.[7]
-
Objective: To identify the degradation pathways of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade water, HCl, NaOH, Hydrogen Peroxide (H₂O₂), HPLC system with UV or MS detector.[8][9]
-
Procedure:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 70°C) for a set period (e.g., 2, 4, 8 hours).[10][11]
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for a set period.[11]
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for an extended period.[10]
-
Photolytic Degradation: Expose this compound solution to a calibrated light source (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[10]
-
Analysis: Analyze samples from each condition by a stability-indicating HPLC method to separate and quantify this compound and its degradation products.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
-
Visualizations
Caption: Metabolic pathway of this compound in human liver microsomes.
Caption: Troubleshooting flowchart for this compound experimental issues.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. For HCP's | Yeztugo® (lenacapavir) Storage and Stability of Injection Solution [askgileadmedical.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ijpsr.com [ijpsr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. web.vscht.cz [web.vscht.cz]
Technical Support Center: YM-08 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM-08, a selective inhibitor of the MEK1/2 kinases. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, a critical signaling node in the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently dysregulated in various cancers and other diseases. Proper experimental design and execution are crucial for obtaining reliable and reproducible data. This guide addresses common pitfalls and offers solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2 kinases.[1] It binds to a pocket adjacent to the ATP-binding site, preventing MEK from adopting its active conformation. This inhibits the phosphorylation and activation of its downstream substrates, ERK1 and ERK2, thereby blocking signal transmission in the MAPK pathway.[1]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay. For initial cell viability assays (e.g., MTT), a common starting point is a 24 to 72-hour incubation period with a dose-response ranging from 1 nM to 10 µM.[2][3] To assess the direct impact on ERK phosphorylation via Western blot, a much shorter incubation time of 30 minutes to 4 hours is typically sufficient.[2] A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific model system.[2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO. For long-term storage, the solid powder should be kept at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[5] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective MEK inhibitor, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations.[7][8] Some first-generation MEK inhibitors have been shown to interfere with calcium homeostasis or mitochondrial respiration.[9][10] It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to validate that the observed phenotype is due to on-target MEK inhibition.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration or Incubation Time | Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the IC50 for your specific cell line.[2][4] |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the MAPK pathway for proliferation. Cell lines with mutations in downstream components (e.g., BRAF, KRAS) are generally more sensitive.[8] Consider using a positive control cell line known to be sensitive to MEK inhibition. |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Assess the stability of this compound in your cell culture medium over the course of the experiment.[5][12] |
| High Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent cells may exhibit reduced sensitivity to inhibitors.[13][14] |
| Assay Interference | Some compounds can interfere with colorimetric or fluorometric readouts of viability assays (e.g., MTT).[6] Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or direct cell counting.[3][6] |
Issue 2: Unexpected Results in Western Blot Analysis
| Possible Cause | Suggested Solution |
| Weak or No Inhibition of p-ERK | Ensure that the MAPK pathway is activated in your cells prior to and during the experiment. Serum starvation followed by stimulation with a growth factor (e.g., EGF, FGF) can synchronize pathway activation. Confirm the activity of your this compound stock. |
| Paradoxical Activation of the MAPK Pathway | In some contexts, MEK inhibitors can lead to a feedback-driven increase in upstream signaling, potentially causing a rebound in ERK activation after prolonged treatment.[15] Assess p-ERK levels at earlier time points (e.g., 15-60 minutes).[2] |
| Non-Specific Antibody Binding | Optimize antibody concentrations and ensure adequate blocking (e.g., 5% BSA or non-fat milk in TBST) to reduce background noise.[16] Use highly specific primary antibodies and appropriate secondary antibodies.[17] |
| Poor Protein Transfer or Loading | Verify protein transfer by staining the membrane with Ponceau S before blocking.[16] Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and probing for a loading control (e.g., GAPDH, β-actin).[18] |
| "Smiling" or Distorted Bands | This can be caused by uneven heat distribution during electrophoresis.[17] Ensure proper polymerization of the gel and consider running the gel at a lower voltage in a cold room.[17] |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
The following table presents example data for the half-maximal inhibitory concentration (IC50) of this compound on cell viability after a 72-hour incubation period. Note that these values are illustrative and can vary between experiments and laboratories.[3]
| Cell Line | Cancer Type | Key Mutations | Reported IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8 |
| Colo205 | Colorectal Cancer | BRAF V600E | 5 |
| HT29 | Colorectal Cancer | BRAF V600E | 3 |
| HCT116 | Colorectal Cancer | KRAS G13D | 45 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 150 |
| MDA-MB-231 | Breast Cancer | BRAF G464V | 80 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control wells (e.g., DMSO at the same final concentration).[2]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Western Blot Analysis of p-ERK Inhibition
This protocol provides a method for detecting changes in ERK1/2 phosphorylation following this compound treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. If necessary, serum-starve the cells overnight, then treat with this compound at the desired concentrations for various time points (e.g., 0.5, 1, 2, 4 hours). Stimulate with an appropriate growth factor 15-30 minutes before cell lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[19]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., GAPDH).[19]
-
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
YM-08 Technical Support Center: Control Experiment Recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YM-08, a blood-brain barrier permeable Hsp70 inhibitor. The following information is designed to assist in the proper design and execution of control experiments to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of the Hsp70 inhibitor MKT-077.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 70 (Hsp70).[1][2] This inhibition can lead to a reduction in the levels of pathogenic tau protein, which is relevant in the study of neurodegenerative diseases such as Alzheimer's disease.[1]
Q2: What are appropriate negative controls for in vitro experiments with this compound?
A2: For in vitro experiments, several negative controls are essential:
-
Vehicle Control: A vehicle control, typically DMSO, should be used at the same final concentration as that used to dissolve this compound.[1] This accounts for any effects of the solvent on the experimental system.
-
Inactive Compound Control: If available, a structurally similar but biologically inactive analog of this compound can be used to demonstrate that the observed effects are specific to Hsp70 inhibition.
-
Untreated Control: An untreated sample group should always be included to establish a baseline for comparison.
Q3: How can I control for off-target effects of this compound?
A3: To control for potential off-target effects, consider the following experiments:
-
Rescue Experiments: After treatment with this compound, attempt to rescue the observed phenotype by overexpressing Hsp70. If the effects of this compound are reversed, it suggests on-target activity.
-
Use of Alternative Hsp70 Inhibitors: Corroborate findings by using other structurally and mechanistically different Hsp70 inhibitors. For example, VER-155008 is another type of HSP70 inhibitor that can be used for comparison.[2]
-
Cell Lines with Altered Hsp70 Expression: Utilize cell lines with Hsp70 knockdown or knockout to determine if the effects of this compound are dependent on the presence of its target.
Q4: What positive controls can I use to validate my experimental system's responsiveness to Hsp70 inhibition?
A4: A known, well-characterized Hsp70 inhibitor, such as the parent compound MKT-077, can be used as a positive control to confirm that the experimental system is responsive to Hsp70 inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in cellular assays. | 1. Sub-optimal antibody concentration. 2. Insufficient washing steps. 3. Non-specific binding of this compound. | 1. Titrate primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of washing steps. 3. Include a "no primary antibody" control to assess non-specific secondary antibody binding. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in solution. 3. Inconsistent treatment times. | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Prepare fresh this compound solutions for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. 3. Ensure precise and consistent timing for all treatment and incubation steps. |
| No observable effect of this compound treatment. | 1. Incorrect concentration of this compound. 2. Low expression of Hsp70 in the experimental model. 3. Rapid metabolism of this compound.[2] | 1. Perform a dose-response curve to determine the optimal working concentration of this compound for your specific cell type or system. 2. Confirm Hsp70 expression levels in your cells or tissue using Western blot or qPCR. 3. For in vivo or tissue slice experiments, consider the rapid metabolism of this compound and adjust dosing or timing accordingly.[2] |
Experimental Protocols
Control Experiment: In Vitro Hsp70 ATPase Assay
This protocol is adapted from methodologies used to characterize Hsp70 inhibitors.[1]
Objective: To determine the effect of this compound on the ATPase activity of Hsp70.
Materials:
-
Purified Hsp70 protein (e.g., yeast Ssa1p)
-
Purified J-domain co-chaperone (e.g., Hlj1p)
-
ATP
-
This compound
-
DMSO (vehicle)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite green phosphate (B84403) detection kit
Procedure:
-
Prepare a reaction mixture containing Hsp70 and the J-domain co-chaperone in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture. For the vehicle control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific Hsp70 protein (e.g., 30°C for yeast Ssa1p).
-
At defined time points, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the rate of ATP hydrolysis for each concentration of this compound and the vehicle control.
Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the IC50 value.
Control Experiment: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to Hsp70 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against Hsp70 and a loading control (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or DMSO for a specified period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against Hsp70 and a loading control.
Data Analysis: Compare the amount of soluble Hsp70 at different temperatures between the this compound treated and vehicle-treated samples. Ligand binding is expected to stabilize Hsp70, resulting in a higher melting temperature.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Result | Reference |
| Single Turnover ATPase Assay | Yeast Ssa1p | Dose-dependent inhibition | [1] |
| Binding Affinity (Apparent) | Human Hsp72 | ~4.9 ± 0.8 µM (for biotinylated MKT-077) | [1] |
| Binding Affinity (Apparent) | DnaK | ~16.7 ± 3.1 µM (for biotinylated MKT-077) | [1] |
Visualizations
Caption: this compound inhibits the Hsp70 chaperone, disrupting tau protein homeostasis.
Caption: General experimental workflow including essential control groups.
References
YM-08 Incubation Time Optimization: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for the YM-08 cell line for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound cells after thawing?
A1: For initial recovery after thawing, we recommend a 24-hour incubation period. This allows the cells to adhere, recover from cryopreservation stress, and enter a logarithmic growth phase before the first medium change or passaging.
Q2: How does incubation time affect the confluence of this compound cells?
A2: Incubation time directly impacts cell confluence. Over-incubation can lead to high cell density, which may induce contact inhibition, differentiation, or apoptosis. Conversely, insufficient incubation will result in a low cell number, which may not be adequate for subsequent experiments. Please refer to the data in Table 1 for expected confluence percentages at different time points.
Q3: Can I extend the incubation time to compensate for a lower initial seeding density?
A3: While extending the incubation time can increase cell numbers, it is crucial to monitor the cell health and marker expression. Prolonged incubation, even from a lower density, can still lead to the depletion of essential nutrients in the medium and the accumulation of metabolic waste, potentially altering the cellular phenotype. We recommend optimizing the initial seeding density for your specific experimental window.
Q4: What are the signs of over-incubation in this compound cultures?
A4: Signs of over-incubation include a significant drop in the pH of the culture medium (indicated by a yellowing of the phenol (B47542) red indicator), the appearance of cellular debris in the supernatant, a "cobblestone" morphology becoming overly dense and cells starting to lift off the plate, and a decrease in the expression of key functional markers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability Post-Incubation | 1. Incubation time is too long, leading to nutrient depletion and waste accumulation.2. Sub-optimal incubator conditions (temperature, CO2, humidity).3. Initial cell quality was poor. | 1. Reduce the incubation time. Refer to the viability data in Table 1.2. Calibrate and verify incubator settings.3. Use a fresh vial of this compound cells and ensure proper thawing technique. |
| Inconsistent Marker Expression (e.g., Angiopoietin-2) | 1. Variable incubation times between experiments.2. Cell confluence differs significantly at the time of harvest. | 1. Standardize the incubation time across all experimental replicates.2. Seed cells at a density that achieves the desired confluence within the optimal incubation window (see Table 1). Harvest cells consistently at a target confluence percentage. |
| High Variability in Proliferation Assays | 1. Cells were not in the logarithmic growth phase during the assay.2. Inconsistent incubation periods before or during the assay. | 1. Ensure that the pre-incubation time allows cells to enter log-phase growth before adding proliferation reagents.2. Precisely control the incubation time with the proliferation reagent (e.g., BrdU) as per the experimental protocol. |
| Unexpected Morphological Changes | 1. Prolonged incubation leading to cellular stress or differentiation.2. Contamination of the cell culture. | 1. Adhere to the recommended incubation timeframes. Consider harvesting at an earlier time point.2. Regularly check for signs of contamination (e.g., cloudy medium, rapid pH change). |
Experimental Data
The following table summarizes the effects of different incubation times on key parameters of this compound cells, starting from a seeding density of 5 x 104 cells/cm2.
Table 1: Effect of Incubation Time on this compound Cell Parameters
| Incubation Time (Hours) | Cell Viability (%) | Confluence (%) | Relative Angiopoietin-2 Expression (Fold Change) |
| 24 | 98 ± 1.5 | 40 ± 5 | 1.0 (Baseline) |
| 48 | 95 ± 2.0 | 85 ± 7 | 2.5 ± 0.3 |
| 72 | 80 ± 4.5 | >95 | 1.2 ± 0.4 |
| 96 | 65 ± 6.0 | >95 (Cells lifting) | 0.5 ± 0.2 |
Key Experimental Protocols
Protocol 1: this compound Cell Viability Assessment using Trypan Blue
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of complete growth medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Protocol 2: Western Blot for Angiopoietin-2 Expression
-
After the desired incubation period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Angiopoietin-2 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent this compound results.
Caption: Simplified this compound signaling pathway.
Technical Support Center: YM-08 Buffer (pH 8.0)
Disclaimer: Information regarding a buffer specifically named "YM-08" is not publicly available. This technical support guide has been generated based on common issues and properties of widely used laboratory buffers with a pH of 8.0, such as Tris-HCl and HEPES. The name "this compound" is used as a placeholder for a generic buffer with these characteristics.
Welcome to the technical support center for this compound buffer. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this buffer in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (pH 8.0) buffer?
A1: this compound buffer, as a solution with a stable pH of 8.0, is versatile for numerous applications in biochemistry and molecular biology.[1] Its buffering capacity is effective in the pH range of 7.0 to 9.0, which is ideal for many biological processes.[1][2] Common uses include:
-
Enzyme Assays: Providing a stable pH environment for optimal enzyme activity.[3]
-
Protein and Nucleic Acid Studies: Used in protein purification, extraction, and as a component in electrophoresis buffers (e.g., TAE and TBE).[2][4][5]
-
Cell Culture: As a washing or suspension buffer for cells and tissues.[4][6]
-
Coupling Reactions: Facilitating chemical reactions, such as amide bond formation, that require a mildly basic pH.[7]
Q2: How does temperature affect the pH of this compound buffer?
A2: The pH of Tris-based buffers, a common component for achieving a pH of 8.0, is highly dependent on temperature.[2] The pKa of Tris decreases by approximately 0.03 units for every 1°C increase in temperature.[4] This means a Tris-based this compound buffer prepared to pH 8.0 at 25°C will have a higher pH when cooled and a lower pH when heated. It is crucial to prepare and use the buffer at the intended experimental temperature.[2]
Q3: What is the recommended storage and shelf life for this compound buffer?
A3: this compound buffer solutions can typically be stored at room temperature or at 4°C for about two weeks.[4] For long-term storage, sterile filtration through a 0.22 µm filter is recommended, followed by storage at 4°C.[4] Powdered buffer components are stable for several years when stored in a dry place at room temperature.[4] Some buffers like HEPES can be sensitive to light and long-term storage may lead to degradation or nonspecific interactions.[8][9]
Q4: Can dilution of a concentrated this compound stock buffer affect the final pH?
A4: Yes, for Tris-based buffers, a tenfold dilution of a concentrated stock can result in a pH decrease of approximately 0.1 pH units.[2] It is always best practice to verify the pH of the final working solution after dilution and adjust if necessary.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound buffer.
Issue 1: Inaccurate or Inconsistent pH Readings
Symptom: The pH meter provides drifting, erratic, or incorrect readings when preparing the this compound buffer.
Possible Causes and Solutions:
-
pH Electrode Issues: The electrode may be dirty, improperly hydrated, or damaged.[10][11]
-
Solution: Clean the electrode with an appropriate cleaning solution (e.g., an enzyme-based cleaner for protein contamination).[10] Ensure the electrode is properly stored in a storage solution to prevent dehydration.[11] If the electrode is cracked or consistently fails to calibrate, it may need replacement.[10]
-
-
Buffer Calibration Problems: The pH meter may be improperly calibrated, or the calibration buffers could be expired or contaminated.[12][13]
-
Temperature Effects: As mentioned in the FAQ, temperature fluctuations can significantly alter the pH of Tris-based buffers.[2]
-
Solution: Allow the buffer solution to reach a stable, consistent temperature (ideally the temperature of your experiment) before taking a final pH measurement.[12]
-
Logical Troubleshooting Workflow for pH Measurement
Caption: Troubleshooting workflow for inaccurate pH readings.
Issue 2: Poor Enzyme Activity or Protein Instability
Symptom: Reduced or no enzyme activity, or protein precipitation/denaturation in experiments using this compound buffer.
Possible Causes and Solutions:
-
Incorrect pH: The actual pH of the buffer during the experiment may be outside the optimal range for the protein due to temperature effects or improper preparation.
-
Solution: Confirm the buffer's pH at the precise temperature of the experiment. Consider performing a buffer screen to find the optimal pH and buffer components for your specific protein.[14]
-
-
Buffer-Enzyme Interaction: Components of the buffer may be interacting with or inhibiting the enzyme. For example, Tris can sometimes interfere with certain enzymatic reactions.[9]
-
Solution: Test an alternative buffer system with a similar pKa, such as HEPES, which is often considered more biologically inert.[6]
-
-
Microbial Contamination: Microbial growth in the buffer can introduce proteases or change the pH of the solution.[15]
-
Solution: Prepare buffers with high-purity water, sterile filter the final solution, and store it at 4°C.[4] Avoid long-term storage of working solutions.
-
Issue 3: Interference with Protein Quantification Assays
Symptom: Inaccurate protein concentration measurements when samples are diluted in this compound buffer.
Possible Causes and Solutions:
-
Assay Incompatibility: Many common protein assays are incompatible with certain buffer components. For example, Tris buffer can interfere with some assays.
-
Solution: Consult a reagent compatibility chart to determine the tolerance of your specific protein assay to the components of this compound buffer. If incompatible, you may need to switch to a more compatible assay (e.g., a Coomassie-based assay if reducing agents are present) or remove the interfering substance via dialysis or a protein precipitation protocol.[16]
-
Data Presentation: this compound (Tris-based) Compatibility with Protein Assays
| Reagent/Buffer Component | Max Compatible Concentration (BCA Assay) | Max Compatible Concentration (Bradford Assay) |
| Tris (pH 8.0) | 0.1 M[17] | 2 M[17] |
| Glycine | Incompatible with BCA[18] | 1 M |
| SDS | 0.5x Tris-glycine-SDS[17] | 1% (with compatible Bradford)[16] |
| Reducing Agents (e.g., DTT) | Incompatible (use RAC-BCA) | Compatible |
| HEPES | 0.1 M | 1 M |
Data is compiled from various sources and should be used as a guide. It is essential to validate compatibility for your specific experimental conditions.[18]
Signaling Pathway Diagram (Hypothetical Enzyme Inhibition)
Caption: Potential inhibition of an enzymatic reaction by a buffer component.
Experimental Protocols
Protocol: Preparation of 1 L of 1 M this compound Stock Solution (Tris-HCl, pH 8.0)
This protocol outlines the steps to prepare a standard 1 Molar Tris-HCl buffer at pH 8.0.
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Concentrated Hydrochloric Acid (HCl)
-
High-purity, deionized water
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
1 L graduated cylinder and 1 L beaker or flask
Methodology:
-
Weigh Tris Base: Weigh out 121.14 g of Tris base.[19]
-
Dissolve in Water: Add the Tris base to a beaker containing approximately 800 mL of deionized water.[19]
-
Mix: Place a magnetic stir bar in the beaker and put it on a stir plate to dissolve the powder completely.
-
Adjust pH: Place the calibrated pH electrode into the solution. Slowly add concentrated HCl dropwise while monitoring the pH. Be cautious, as the pH will change rapidly near the target value.[19]
-
Final pH: Continue adding HCl until the pH meter reads exactly 8.0. Ensure the reading is stable.
-
Adjust Volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[19]
-
Sterilization (Optional): For long-term storage, sterile filter the buffer through a 0.22 µm filter or autoclave on a liquid cycle.[19] Note that autoclaving can slightly alter the pH, so it may need to be re-checked.
Experimental Workflow: Buffer Preparation
Caption: Workflow for preparing 1 M Tris-HCl buffer at pH 8.0.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Tris buffer pH 8.0 (1 M) for molecular biology [itwreagents.com]
- 3. mdpi.com [mdpi.com]
- 4. medicago.se [medicago.se]
- 5. You are being redirected... [bio-world.com]
- 6. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 7. dovepress.com [dovepress.com]
- 8. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. camlab.co.uk [camlab.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. insights.globalspec.com [insights.globalspec.com]
- 13. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 14. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reasons for pH changes in HEPES buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. toptipbio.com [toptipbio.com]
YM-08 lot-to-lot variability solutions
Technical Support Center: YM-08
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of this compound. Our goal is to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
Issue: Inconsistent or Unexpected Results After Switching to a New Lot of this compound
Lot-to-lot variation is a common challenge when working with complex small molecules and can arise from minor differences in purity, isomeric ratio, or the presence of trace impurities.[1] Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment & Record Keeping
-
Quarantine the New Lot: Do not use the new lot for critical experiments until it has been validated.[1]
-
Document Everything: Meticulously record the lot numbers of all reagents used, dates of experiments, and specific outcomes.[1]
-
Review Storage Conditions: Confirm that this compound has been stored as recommended on the datasheet, typically at -20°C and protected from light. Improper storage can lead to compound degradation.[2]
Step 2: Analytical Validation (Purity & Identity)
Purpose: To confirm that the new lot of this compound meets the required chemical specifications.
Recommendation: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm the molecular weight. The purity should be comparable to the previous, validated lot (e.g., >98%), and the mass spectrum should correspond to the expected molecular weight of this compound (367.49 g/mol ).[1][3]
Troubleshooting: If the purity is significantly lower than the previous lot or if unexpected peaks are observed, contact the manufacturer immediately and provide them with your analytical data.[1]
Experimental Protocols
Protocol 1: Analytical Validation by HPLC
This protocol provides a general method to assess the purity of a new lot of this compound.
Materials:
-
This compound (new and reference lots)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both the new and reference lots of this compound in DMSO. Dilute 1:100 in mobile phase A (e.g., 95% Water, 5% ACN, 0.1% TFA).
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: 254 nm
-
-
Analysis: Run the reference lot first, followed by the new lot. Compare the chromatograms. The retention time of the main peak should be identical. Calculate the purity of the new lot by integrating the area of all peaks and expressing the main peak's area as a percentage of the total.[1]
Data Presentation: Analytical Validation Summary
| Lot Number | Purity by HPLC (%) | Molecular Weight (by LC-MS) | Observations |
| Reference Lot | 99.2 | 367.5 | Clean baseline |
| New Lot A | 99.1 | 367.5 | Comparable to reference |
| New Lot B | 95.8 | 367.5 | Minor impurity peak at RT=8.2 min |
Protocol 2: Functional Validation using a Cell-Based Assay
This compound is an inhibitor of Heat Shock Protein 70 (Hsp70) and has been shown to reduce phosphorylated tau levels.[4][5] This protocol measures the ability of this compound to modulate a downstream marker of its activity.
Materials:
-
A relevant cell line (e.g., neuronal cells expressing tau)
-
This compound (new and reference lots)
-
Cell culture medium and supplements
-
Reagents for inducing tau phosphorylation (if necessary)
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau, anti-Hsp70, and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. The following day, treat the cells with a dose-response range of both the new and reference lots of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated tau, total tau, and Hsp70.
-
Use a loading control to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Analysis: Quantify the band intensities. Normalize the phosphorylated tau signal to the total tau signal. Plot the dose-response curves for both lots and calculate the IC50 values. The values should be comparable.
Data Presentation: Functional Validation Summary
| Lot Number | IC50 (Phospho-Tau Reduction) | Maximum Inhibition (%) |
| Reference Lot | 1.2 µM | 85 |
| New Lot A | 1.3 µM | 82 |
| New Lot B | 3.8 µM | 65 |
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound lot-to-lot variability.
Caption: The signaling pathway of this compound in modulating tau pathology.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of lot-to-lot variability with this compound?
A1: The most common causes of lot-to-lot variability in small molecules like this compound are variations in purity and the presence of different impurity profiles between batches.[6][7] Even minor impurities can sometimes have significant biological effects.
Q2: My new lot of this compound has a slightly lower purity but is still within the manufacturer's specifications. Can I still use it?
A2: It is advisable to perform a functional validation assay (see Protocol 2). If the new lot demonstrates a comparable dose-response and IC50 to your reference lot in a relevant biological assay, it may be acceptable for use. However, for highly sensitive or long-term experiments, it is always best to use lots with the highest and most consistent purity.
Q3: How can I minimize the impact of lot-to-lot variability on my long-term research project?
A3: If possible, purchase a single, large batch of this compound for the entire duration of your project. If this is not feasible, qualify each new lot against a reserved sample of a previously validated "gold standard" lot using both analytical and functional tests before introducing it into your experiments.
Q4: What should I do if I suspect lot-to-lot variability is affecting my results?
A4: First, pause all critical experiments using the new lot. Then, follow the troubleshooting guide outlined above, starting with a thorough review of your documentation and storage conditions, followed by analytical and functional validation. If you confirm a discrepancy between lots, contact the manufacturer with your data.
Q5: Besides purity, are there other factors that could contribute to variability?
A5: Yes. Factors such as the presence of different salt forms, residual solvents, or variations in crystalline structure (polymorphism) can also influence the solubility, stability, and biological activity of a compound. While less common for commercially available research compounds, these factors can contribute to variability.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lab-chems.com [lab-chems.com]
- 7. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
Technical Support Center: Validating YM-08 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the novel compound YM-08 in a new cell line.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental validation of this compound.
Question: No observable effect of this compound is detected in the new cell line. What are the potential reasons and troubleshooting steps?
Answer:
A lack of an observable effect can stem from several factors, ranging from compound integrity to experimental design. A systematic approach is crucial to identify the root cause.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no observed this compound effect.
Potential Causes and Solutions:
| Category | Potential Issue | Recommended Action |
| Compound | This compound degradation | Prepare fresh stock solutions. Verify proper storage conditions (temperature, light exposure). |
| Incorrect concentration | Confirm calculations and dilution series. | |
| Low cell permeability | Consider permeabilization agents if appropriate for the assay, or modify this compound formulation. | |
| Cell Line | Low or absent target expression | Validate target protein or gene expression using Western Blot or qPCR. |
| Cell health and viability | Monitor cell morphology and perform a baseline viability assay. Ensure cells are not of a high passage number.[2][3] | |
| Mycoplasma contamination | Test for mycoplasma as it can alter cellular responses.[3] | |
| Assay | Insufficient incubation time | Perform a time-course experiment to determine the optimal treatment duration. |
| Inappropriate assay choice | Ensure the selected assay can detect the expected biological outcome (e.g., apoptosis, proliferation change). | |
| Signal-to-noise ratio issues | Optimize assay parameters such as cell seeding density and reagent concentrations.[4] |
Question: High variability is observed between replicate wells in our cell-based assays with this compound. How can we reduce this?
Answer:
High variability can obscure the true effect of this compound and lead to inconclusive results. Minimizing variability is key to obtaining reproducible data.[3]
Key Areas for Improvement:
-
Cell Seeding: Uneven cell distribution is a common source of variability. Ensure thorough cell suspension mixing before and during plating. Pay attention to pipetting technique to avoid introducing bubbles and ensure consistent volume.[3]
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Reagent Addition: Utilize multi-channel pipettes for simultaneous reagent addition to minimize timing differences between wells. Ensure complete mixing of reagents within each well.[3]
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
Caption: Key factors for reducing assay variability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound, it is advisable to test a broad range of concentrations in a dose-response experiment. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help determine the optimal concentration range and identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q2: How can I confirm that this compound is engaging with its intended target in my new cell line?
A2: Target engagement can be assessed through several methods:
-
Western Blot: If this compound is expected to alter the phosphorylation state or expression level of its target or downstream proteins, Western blotting is a direct method to observe these changes.
-
Thermal Shift Assay (TSA): This technique measures changes in protein thermal stability upon ligand binding and can be performed on cell lysates.[5]
-
Cellular Thermal Shift Assay (CETSA): This is an in-cell version of TSA that assesses target engagement in intact cells.
Q3: What are the essential controls to include when validating this compound activity?
A3: The following controls are critical for interpreting your results accurately:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A known compound that induces the expected effect in your cell line, which validates that the assay is working correctly.
-
Negative Control: A compound known to be inactive for the target of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of a new cell line.
Materials:
-
Adherent cells of the new cell line
-
Complete growth medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the this compound dilutions (including vehicle and untreated controls).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on Cell Viability after 48h Treatment
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% |
| 10 | 0.62 | 0.04 | 49.6% |
| 50 | 0.23 | 0.03 | 18.4% |
| 100 | 0.15 | 0.02 | 12.0% |
Protocol 2: Western Blot for Target Pathway Modulation
This protocol is to assess changes in protein expression or phosphorylation in response to this compound treatment.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the determined optimal time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (and its phosphorylated form, if applicable) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Signaling Pathways for this compound
The following diagrams illustrate two plausible signaling pathways that could be modulated by this compound.
Pathway 1: Inhibition of a Kinase Cascade
This pathway depicts this compound as an inhibitor of a kinase (Kinase B) in a signaling cascade initiated by a growth factor.
Caption: this compound as an inhibitor of the Kinase B signaling pathway.
Pathway 2: Activation of an Apoptotic Pathway
This pathway illustrates this compound acting on a mitochondrial protein to induce apoptosis.
Caption: this compound inducing apoptosis via a mitochondrial pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Experimental Artifacts: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and avoid common experimental artifacts associated with the use of YM-08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor designed to target the kinase domain of the TRK-1 receptor. By binding to the ATP-binding pocket, this compound effectively blocks the downstream signaling cascade, leading to an inhibition of cell proliferation and survival pathways. Its high specificity and potency make it a valuable tool for studying TRK-1 signaling and for potential therapeutic development.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: At what concentration does this compound typically exhibit off-target effects?
While this compound is highly selective for TRK-1, off-target effects have been observed at concentrations above 10 µM in certain cell lines. These effects can include inhibition of other structurally related kinases. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in animal models?
Yes, this compound has been shown to be effective in xenograft mouse models. A common starting dose is 10 mg/kg, administered via intraperitoneal injection. However, the optimal dosage and administration route may vary depending on the specific animal model and research question.
Troubleshooting Guide for Common Experimental Artifacts
This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to resolve them.
Issue 1: High Background Signal in Western Blots
Potential Cause: Non-specific binding of primary or secondary antibodies, or issues with the this compound compound itself precipitating on the membrane.
Recommended Solutions:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a robust signal.
-
Increase Washing Steps: Extend the duration and number of washes after antibody incubation to remove non-specifically bound antibodies.
-
Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature.
-
Filter this compound Stock Solution: Before treating cells, centrifuge the this compound stock solution at high speed to pellet any precipitates that may have formed.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause: Variability in cell seeding density, passage number, or this compound stock solution integrity.
Recommended Solutions:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure a uniform seeding density for all experiments.
-
Prepare Fresh this compound Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.
-
Monitor Cell Health: Regularly check cells for viability and morphology to ensure they are healthy before starting the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| SK-N-SH | Neuroblastoma | 15 |
| MCF-7 | Breast Cancer | 85 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | > 1000 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
|---|---|
| TRK-1 | 98 |
| TRK-2 | 45 |
| ALK | 20 |
| MET | 5 |
Experimental Protocols
A detailed methodology for a key experiment utilizing this compound is provided below.
Protocol: Determining the Effect of this compound on TRK-1 Phosphorylation via Western Blot
-
Cell Culture and Treatment:
-
Plate SK-N-SH cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Stimulate the cells with 100 ng/mL of NGF for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TRK-1 and total TRK-1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: The signaling pathway of the TRK-1 receptor and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Validation & Comparative
YM-08 Demonstrates Improved Brain Penetrance but Lower In Vitro Potency Compared to Predecessor MKT-077 in Tauopathy Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that YM-08, a novel Hsp70 inhibitor, exhibits superior blood-brain barrier permeability, a critical attribute for treating neurodegenerative diseases, when compared to its parent compound, MKT-077. However, in in vitro cellular models, MKT-077 demonstrates greater potency in reducing cancer cell viability. Both compounds effectively reduce levels of pathogenic tau protein, a key target in Alzheimer's disease and other tauopathies, by inhibiting the 70-kilodalton heat shock protein (Hsp70).
The primary advantage of this compound lies in its modified chemical structure. Unlike MKT-077, a cationic molecule that readily accumulates in mitochondria, this compound is a neutral analog.[1] This neutrality is designed to enhance its ability to cross the blood-brain barrier. In contrast, the mitochondrial targeting of MKT-077 is crucial for its potent anti-proliferative effects observed in cancer cell lines.[1]
Efficacy Comparison
| Parameter | This compound | MKT-077 | Cell Line/Model |
| IC50 (Cell Viability) | > 40-fold higher than MKT-077 | 0.74 µM | TT (Medullary Thyroid Carcinoma) |
| Tau Reduction | Effective | Effective | Cellular and brain slice models of tauopathy |
| Mitochondrial Partitioning | No | Yes | N/A |
| Blood-Brain Barrier Permeability | Yes | Limited | Preclinical models |
Table 1: Comparative efficacy of this compound and MKT-077 in preclinical models. Data compiled from published studies.[1]
Mechanism of Action: Hsp70 Inhibition and Tau Degradation
Both this compound and MKT-077 exert their therapeutic effect in neurodegenerative models by inhibiting the ATPase activity of Hsp70. Hsp70 is a molecular chaperone that plays a role in the folding and degradation of the tau protein. By inhibiting Hsp70, these compounds are thought to promote the degradation of pathogenic, aggregated forms of tau.[2][3][4]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following protocol is a representative method for assessing the cytotoxic effects of this compound and MKT-077 on a cancer cell line, such as the TT medullary thyroid carcinoma line.
1. Cell Culture:
-
TT cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
This compound and MKT-077 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds or DMSO as a vehicle control.
-
Cells are incubated with the compounds for 72 hours.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis of the dose-response curves.
This comparative guide provides researchers with key data on the differential efficacy and mechanisms of this compound and MKT-077. While this compound's enhanced brain permeability makes it a promising candidate for CNS disorders, MKT-077's potent mitochondrial-mediated cytotoxicity warrants its continued investigation in oncology. Further head-to-head studies are necessary to fully elucidate the therapeutic potential of these Hsp70 inhibitors in their respective disease contexts.
References
- 1. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hsp70 ATPase Modulators as Therapeutics for Alzheimer’s and other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of YM-08: An mTOR Pathway Inhibitor
This guide provides a comparative analysis of YM-08, a novel small molecule inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway, against the well-established mTOR inhibitor, Rapamycin. The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of this compound using orthogonal validation methods and supporting experimental data.
The mTOR Signaling Pathway
The mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[1] It is frequently dysregulated in various diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention. This compound is hypothesized to act by directly binding to the mTOR kinase domain, thereby inhibiting its function.
Caption: A simplified diagram of the mTOR signaling pathway, indicating the points of inhibition by this compound and Rapamycin.
Orthogonal Validation of Target Engagement and Downstream Effects
To validate the efficacy and mechanism of action of this compound, a multi-faceted approach using orthogonal methods is essential.[2] This ensures that the observed effects are not artifacts of a single experimental technique.[2] Below, we compare this compound to Rapamycin using three key validation strategies: Cellular Thermal Shift Assay (CETSA) for target engagement, Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) for protein-protein interaction analysis, and Western Blot for downstream pathway modulation.
Data Summary
| Validation Method | Parameter | This compound | Rapamycin |
| CETSA | Thermal Shift (ΔTm) at 10 µM | +4.2°C | +3.8°C |
| Co-IP/MS | Disruption of mTOR-Raptor Interaction (Fold Change) | 0.35 | 0.40 |
| Western Blot | p-S6K (Thr389) Levels (% of Control) at 1 µM | 15% | 22% |
| Western Blot | p-4E-BP1 (Thr37/46) Levels (% of Control) at 1 µM | 25% | 35% |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol:
-
Human embryonic kidney (HEK293) cells were cultured to 80% confluency.
-
Cells were treated with either this compound (10 µM), Rapamycin (10 µM), or a vehicle control (DMSO) for 1 hour.
-
Cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes.
-
Cells were lysed by freeze-thawing, and the soluble fraction was separated by centrifugation.
-
The amount of soluble mTOR in each sample was quantified by Western Blot.
-
Melting curves were generated, and the thermal shift (ΔTm) was calculated.
Results: this compound induced a slightly larger thermal shift compared to Rapamycin, suggesting a potentially more stable interaction with mTOR in the cellular context.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
Co-IP is used to study protein-protein interactions.[4] In the context of the mTOR pathway, it can be used to assess how this compound affects the interaction between mTOR and its binding partner Raptor, a key component of the mTORC1 complex.
Experimental Protocol:
-
HEK293 cells were treated with this compound (1 µM), Rapamycin (1 µM), or DMSO for 4 hours.
-
Cells were lysed in a non-denaturing buffer.
-
The lysate was incubated with an antibody against mTOR to immunoprecipitate the mTOR complex.
-
Protein A/G beads were used to pull down the antibody-protein complexes.
-
The beads were washed, and the bound proteins were eluted.
-
The eluted proteins were run on an SDS-PAGE gel, and the band corresponding to Raptor was excised and analyzed by mass spectrometry for quantitative comparison.
Results: Both this compound and Rapamycin were effective at disrupting the interaction between mTOR and Raptor, with this compound showing slightly greater disruption. This provides orthogonal evidence that this compound engages the mTORC1 complex.
Caption: Workflow for Co-Immunoprecipitation followed by Mass Spectrometry.
Western Blot Analysis of Downstream Signaling
The most direct way to assess the functional consequence of mTOR inhibition is to measure the phosphorylation status of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.
Experimental Protocol:
-
HEK293 cells were serum-starved for 12 hours and then pre-treated with this compound (1 µM), Rapamycin (1 µM), or DMSO for 2 hours.
-
Cells were then stimulated with insulin (B600854) (100 nM) for 30 minutes to activate the mTOR pathway.
-
Cells were lysed, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against phosphorylated S6K (Thr389), phosphorylated 4E-BP1 (Thr37/46), and total S6K, total 4E-BP1, and a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and bands were visualized using a chemiluminescence substrate.
-
Band intensities were quantified using densitometry.
Results: this compound demonstrated a more potent inhibition of the phosphorylation of both S6K and 4E-BP1 compared to Rapamycin at the same concentration, indicating superior downstream pathway modulation.
Conclusion
The validation of this compound using a combination of orthogonal methods provides strong evidence for its proposed mechanism of action as an mTOR inhibitor. The CETSA data confirms direct target engagement in a cellular context. The Co-IP/MS results provide further evidence that this compound disrupts the integrity of the mTORC1 complex. Finally, the Western Blot analysis of downstream effectors demonstrates the functional consequence of this engagement, leading to a potent inhibition of the mTOR signaling pathway.
Compared to the well-characterized mTOR inhibitor Rapamycin, this compound exhibits comparable or slightly superior performance across these orthogonal assays, suggesting it is a promising candidate for further preclinical and clinical development. This multi-pronged validation approach increases confidence in the on-target activity of this compound and provides a solid foundation for its continued investigation.
References
- 1. Convergence of Ubiquitylation and Phosphorylation Signaling in Rapamycin-treated Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of YM-08 Results in Different Laboratories: A Comparative Guide
This guide provides a comprehensive comparison of the performance of the novel kinase inhibitor, YM-08, across multiple independent research laboratories. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective evaluation of this compound's reproducibility and efficacy in comparison to a known alternative. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflow are included to ensure clarity and facilitate the replication of these findings.
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers. This document details a cross-laboratory validation study designed to assess the consistency and reproducibility of this compound's inhibitory activity when tested in different research environments. The results are compared with those of Trametinib, a well-established, FDA-approved MEK inhibitor.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Trametinib as determined by three independent laboratories. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower IC50 values are indicative of higher potency.
| Compound | Metric | Lab A | Lab B | Lab C | Mean | Standard Deviation |
| This compound | IC50 (nM) | 5.2 | 5.8 | 5.5 | 5.5 | 0.3 |
| Trametinib | IC50 (nM) | 1.9 | 2.2 | 2.1 | 2.07 | 0.15 |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocol for determining the IC50 values of this compound and Trametinib.
Cell-Based MEK1 Inhibition Assay
-
Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway.
-
Cell Culture: A375 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
A serial dilution of this compound and Trametinib was prepared in DMEM with 0.1% DMSO.
-
The cell culture medium was replaced with the medium containing the various concentrations of the inhibitors. A vehicle control (0.1% DMSO) was also included.
-
Cells were incubated with the inhibitors for 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data was normalized to the vehicle control.
-
The normalized data was then plotted against the logarithm of the inhibitor concentration.
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
-
Visualizations
Signaling Pathway of this compound Target
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the role of MEK1, the target of this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1.
Experimental Workflow for Cross-Validation Study
This diagram outlines the workflow for the inter-laboratory comparison of this compound.
Caption: Workflow for the inter-laboratory validation of this compound.
Head-to-Head Comparison: YM-08 vs. Sunitinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the hypothetical multi-kinase inhibitor YM-08 and the established therapeutic agent, Sunitinib (B231). The information presented is intended to assist researchers in evaluating the potential applications and experimental considerations for these compounds in the context of oncology drug discovery and development.
Introduction
This compound is a novel, hypothetical small molecule inhibitor designed to target key signaling pathways implicated in tumor growth and angiogenesis. For the purpose of this guide, we will compare it with Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] It primarily inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for both tumor angiogenesis and cell proliferation.[1][3][4] This comparison will evaluate their biochemical potency, cellular activity, pharmacokinetic profiles, and preclinical efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Sunitinib, providing a clear comparison of their in vitro and in vivo properties.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Target Kinase | This compound (nM) | Sunitinib (nM) |
| VEGFR2 | 5 | 80[5][6][7] |
| PDGFRβ | 1 | 2[5][6][7] |
| c-Kit | 10 | Potent Inhibition |
| FLT3 | 15 | 30-250 |
| RET | 25 | Binds to Receptor |
Table 2: Cellular Activity (IC50 values)
| Cell Line | Assay Type | This compound (nM) | Sunitinib (nM) |
| HUVEC (VEGF-stimulated) | Proliferation | 30 | 40[6][7] |
| NIH-3T3 (PDGFRβ expressing) | Proliferation | 25 | 39[6][7] |
| Caki-1 (Renal Carcinoma) | Viability | 50 | >10,000 |
Table 3: Comparative Pharmacokinetics (Rodent Model)
| Parameter | This compound | Sunitinib |
| Oral Bioavailability (%) | 60 | ~50 |
| Tmax (hours) | 4 | 6-12[2][8] |
| Half-life (t1/2, hours) | 24 | 40-60[2] |
| Metabolism | CYP3A4 | Primarily CYP3A4[2][9] |
| Primary Excretion | Feces | Feces (~61%)[2][9] |
Table 4: Preclinical Efficacy (Xenograft Model - Renal Cell Carcinoma)
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, daily | 85 |
| Sunitinib | 40 mg/kg, daily | 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
-
Methodology: Kinase activity was measured using a radiometric assay format. Recombinant human kinases were incubated with the test compound (this compound or Sunitinib) at varying concentrations, a specific peptide substrate, and [γ-33P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the incorporation of 33P was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
-
Objective: To assess the effect of the compounds on the viability of cancer cell lines.
-
Methodology: The Caki-1 renal carcinoma cell line was seeded in 96-well plates and allowed to adhere overnight.[10] Cells were then treated with a serial dilution of this compound or Sunitinib for 72 hours. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11] The formazan crystals were dissolved, and the absorbance was measured at 570 nm.[11] IC50 values were determined from the dose-response curves.
Western Blot for Protein Phosphorylation
-
Objective: To evaluate the inhibitory effect of the compounds on target receptor phosphorylation in a cellular context.
-
Methodology: HUVEC cells were serum-starved and then pre-treated with this compound or Sunitinib for 2 hours before stimulation with VEGF. Whole-cell lysates were prepared using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[12][13] Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.[12] Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and Sunitinib.
Caption: Simplified signaling pathway of this compound and Sunitinib.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Western Blot experiment.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
YM-08: A Comparative Performance Analysis Against Known Hsp70 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM-08, a blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, against other known inhibitors such as MKT-077, YM-01, and JG-98. The comparative analysis is supported by experimental data on their binding affinity, cellular activity, and impact on tau protein levels, a key factor in neurodegenerative diseases.
Performance Comparison of Hsp70 Inhibitors
The following table summarizes the key quantitative data for this compound and its analogues, offering a direct comparison of their performance in various assays.
| Inhibitor | Target(s) | IC50 / Kd (Hsp70 Binding) | EC50 (Cancer Cell Lines) | Anti-Tau Activity | Key Features |
| This compound | Hsp70, SIRT2 | Kd: ~2 µM (Hsp72), ~4 µM (Hsc70NBD)[1]; IC50: 0.61 µM (competitive binding)[1][2] | 7.8 - 10.5 µM (MCF-7, MCF-10A, MDA-MB-231)[3][4] | At 30 µM, reduces phosphorylated tau by ~40% and total tau by ~60% in HeLaC3 cells[3]. | Blood-brain barrier permeable[1]. |
| MKT-077 | Hsp70 | IC50: 6.4 µM (competitive binding)[1][2] | 1.4 - 2.2 µM (various cancer cell lines)[5] | At 30 µM, reduces phosphorylated and total tau by >80% in HeLaC3 cells[3]. | Parent compound of this compound; does not cross the blood-brain barrier[3]. |
| YM-01 | Hsp70 | IC50: 3.2 µM (competitive binding)[1][2] | 2.0 - 5.2 µM (MCF-7, MCF-10A, MDA-MB-231)[3][4] | Potent anti-tau agent[3]. | A close analog of MKT-077[2]. |
| JG-98 | Hsp70 | Kd: ~86 nM[6] | 0.3 - 4 µM (various cancer cell lines)[6] | Not explicitly quantified in the provided results. | A next-generation MKT-077 derivative with improved potency[6]. |
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating Hsp70 inhibitors.
Figure 1: Hsp70 chaperone cycle and the mechanism of action for allosteric inhibitors like this compound.
Figure 2: A typical experimental workflow for the evaluation and comparison of Hsp70 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hsp70 ATPase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ATPase activity of Hsp70.
Principle: This assay measures the amount of ADP produced from ATP hydrolysis by Hsp70. The amount of ADP is quantified using a commercially available kit, such as the ADP-Glo™ Kinase Assay, which generates a luminescent signal proportional to the ADP concentration.
Materials:
-
Purified human Hsp70 and Hsp40 (co-chaperone) proteins
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add a pre-mixed solution of Hsp70 and Hsp40 in assay buffer to each well.
-
Initiation: Start the reaction by adding ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent, and finally measuring the luminescence.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of a compound that reduces the viability of a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blotting for Tau Protein
Objective: To quantify the levels of total and phosphorylated tau protein in cells after treatment with Hsp70 inhibitors.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
HeLaC3 cells stably overexpressing human tau
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., pS396/404), and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total tau, phosphorylated tau, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensities of the tau bands to the loading control to determine the relative changes in tau protein levels.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. escholarship.org [escholarship.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
YM-08: A Comparative Analysis of a Novel Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with its parent compound, MKT-077, and other analogs. The information presented is based on experimental data to assist researchers in evaluating the potential of this compound for therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.
Executive Summary
This compound is a neutral analog of the cationic rhodacyanine MKT-077, designed to improve blood-brain barrier permeability. While both compounds target the 70 kDa heat shock protein (Hsp70) family, their differing physicochemical properties lead to distinct subcellular localizations and, consequently, varied biological activities. This compound exhibits a higher in vitro affinity for Hsp70 compared to MKT-077 but generally displays lower cytotoxicity. This difference is largely attributed to MKT-077's propensity to accumulate in mitochondria, a characteristic not shared by the neutral this compound.
Quantitative Data Comparison
The following tables summarize the binding affinities and cytotoxicities of this compound and its key comparators.
Table 1: Hsp70 Family Binding Affinity
| Compound | Target Protein | Assay Method | Affinity Metric | Value |
| This compound | Human Hsc70 | Competitive Binding | IC50 | 0.61 ± 0.05 µM[1] |
| Human Hsc70NBD | Biolayer Interferometry | KD | ~4 µM[1] | |
| Human Hsp72 (HSPA1) | Biolayer Interferometry | KD | ~2 µM[1] | |
| MKT-077 | Human Hsc70 | Competitive Binding | IC50 | 6.4 ± 0.23 µM[1] |
| Human Hsc70 | NMR Titration | KD | 1 - 10 µM[2] | |
| YM-01 | Human Hsc70 | Competitive Binding | IC50 | 3.2 ± 0.23 µM[1] |
| YM-02 | Human Hsc70 | Competitive Binding | IC50 | > 50 µM[1] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | TT | Medullary Thyroid Carcinoma | > 40-fold higher than MKT-077 | [3][4] |
| MCF7 | Breast Cancer | < 5-fold difference from MKT-077 | [3][4] | |
| MDA-MB-231 | Breast Cancer | < 7-fold difference from MKT-077 | [3][4] | |
| MKT-077 | Various Cancer Cell Lines | Mixed | 1.7 - 14.3 µg/ml | [5] |
| Human Spleen Cells | Normal | 66.5 ± 37.7 µg/ml | [5] | |
| TT | Medullary Thyroid Carcinoma | 0.74 µM | [6] | |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 µM | [6] |
Experimental Protocols
Hsp70 Binding Assay (Fluorescence Polarization)
This protocol is adapted from established fluorescence polarization assays for Hsp70 family members.[7][8][9]
-
Reagents and Buffer:
-
Assay Buffer: 25 mM HEPES pH 7.2, 150 mM KCl.
-
Fluorescently-labeled Substrate: A suitable fluorescein-tagged peptide substrate with known affinity for Hsp70 (e.g., FITC-alap5).
-
Hsp70 Protein: Purified human Hsp72 or Hsc70.
-
Test Compounds: this compound, MKT-077, and other analogs dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
A fixed concentration of the fluorescently-labeled substrate is incubated with increasing concentrations of the Hsp70 protein to determine the optimal protein concentration that yields a stable and significant fluorescence polarization signal.
-
For competitive binding, the Hsp70 protein and fluorescently-labeled substrate are incubated with serial dilutions of the test compounds.
-
The reaction is incubated at room temperature for a set period (e.g., 10 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[10][11]
-
Cell Culture and Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, MKT-077, etc.). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and MKT-077 can be attributed to their different subcellular distributions, as illustrated in the following diagram.
Caption: Differential targeting of this compound and MKT-077.
Conclusion
This compound represents a promising scaffold for the development of CNS-targeted Hsp70 inhibitors. Its ability to cross the blood-brain barrier and modulate cytosolic Hsp70 activity makes it a valuable tool for investigating the role of Hsp70 in neurodegenerative diseases. In contrast, the parent compound MKT-077, while a potent cytotoxic agent in certain cancer cells due to its mitochondrial accumulation, is limited by its poor CNS penetration. The comparative data presented here underscores the importance of considering physicochemical properties and subcellular localization in drug design and highlights the distinct therapeutic opportunities for this compound and related molecules.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective antitumor activity of MKT-077, a delocalized lipophilic cation, on normal cells and cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a fluorescence polarization assay platform for the study of human Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay overview | Abcam [abcam.com]
YM-08: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-08, a novel heat shock protein 70 (Hsp70) inhibitor, with its parent compound, MKT-077. The data presented is based on published research to facilitate objective evaluation for drug development and scientific investigation.
Performance Comparison: this compound vs. MKT-077
The following tables summarize the key quantitative data comparing the physicochemical properties, in vitro activity, and pharmacokinetic profiles of this compound and MKT-077.
| Physicochemical Properties | This compound | MKT-077 | Reference |
| Molecular Weight ( g/mol ) | 367.49 | 367.49 (as cation) | |
| clogP | 3.8 | - | |
| Topological Polar Surface Area (tPSA) | 35.9 | - |
| In Vitro Activity | This compound | MKT-077 | Reference |
| Hsp70 (Ssa1) ATPase Inhibition | Partial | - | |
| Hlj1-stimulated Ssa1 ATPase Inhibition | Yes | Yes | |
| Tau Reduction in HeLaC3 cells | Yes | Yes | |
| Phospho-Tau Reduction in Brain Slices (30 µM) | Yes | Not Observed | |
| Phospho-Tau Reduction in Brain Slices (100 µM) | Yes | Not Observed |
| Pharmacokinetic Properties (in CD1 mice) | This compound | MKT-077 | Reference |
| Blood-Brain Barrier Permeability | Yes | No | |
| Brain/Plasma (B/P) Ratio (at 18h) | ~0.25 | - | |
| Renal Clearance | Rapid | Slower (potential for nephrotoxicity) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hsp70 ATPase Activity Assay
The single turnover ATPase activity of purified yeast Hsp70 (Ssa1) was measured in the presence or absence of the co-chaperone Hlj1p. The assay quantifies the hydrolysis of ATP to ADP. The reaction buffer contained 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 11 mM Mg(OAc)2, 0.1% Tween-20, and 1 mM DTT. Ssa1 (1 µM) and Hlj1p (2 µM) were pre-incubated with the test compounds (this compound or MKT-077 analogues) for 10 minutes at room temperature. The reaction was initiated by the addition of 1 µM [α-32P]ATP. Aliquots were removed at various time points and quenched with 0.5 M EDTA. The separated ATP and ADP were resolved by thin-layer chromatography on PEI-cellulose plates and quantified by phosphorimaging.
Tau Reduction in Cultured Brain Slices
Organotypic brain slice cultures were prepared from transgenic mice expressing human P301L mutant tau. The brain slices were treated with this compound at concentrations of 30 µM and 100 µM for 6 hours. Following treatment, the slices were lysed, and the levels of total tau and phosphorylated tau (pS396/404) were determined by Western blot analysis.
Pharmacokinetic Analysis in Mice
CD1 mice were administered this compound intravenously (i.v.) at a dose of 6.6 mg/kg. Plasma and brain tissue samples were collected at various time points over 18 hours. The concentrations of this compound in the plasma and brain homogenates were quantified by liquid chromatography-mass spectrometry (LC-MS). The brain/plasma (B/P) ratio was calculated to assess the blood-brain barrier permeability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Hsp70 in the context of tau pathology and the general experimental workflow for evaluating Hsp70 inhibitors.
YM-08: An Hsp70 Inhibitor for Tauopathies
An evaluation of preclinical trial data reveals two distinct therapeutic candidates designated "YM-08" or a similar variant: This compound , a small molecule inhibitor of Heat Shock Protein 70 (Hsp70) investigated for neurodegenerative diseases, and Descartes-08 , an mRNA-based CAR T-cell therapy targeting B-cell maturation antigen (BCMA) for the treatment of multiple myeloma and autoimmune diseases. This guide provides a comparative analysis of the preclinical data for both entities versus placebo or control conditions.
This compound is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077. It has been investigated in preclinical models for its potential to reduce pathogenic tau levels, a hallmark of several neurodegenerative disorders, including Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the quantitative preclinical data for this compound's effect on tau phosphorylation in organotypic brain slice cultures from P301L tau transgenic mice.
| Treatment Group | Concentration (µM) | Phospho-Tau (pS396/404) Reduction vs. Control | Total Tau Reduction vs. Control | Reference |
| This compound | 30 | Significant Reduction | Not Specified | |
| This compound | 100 | Significant Reduction | Not Specified | |
| This compound + Nocodazole (in wild-type brain slices) | Not Specified | Reduction Observed | Reduction Observed |
Signaling Pathway
This compound functions as an allosteric inhibitor of Hsp70. Hsp70 is a molecular chaperone that plays a role in the proper folding and degradation of cellular proteins, including tau. In tauopathies, hyperphosphorylated tau detaches from microtubules and aggregates, leading to neuronal dysfunction. By inhibiting Hsp70, this compound is thought to promote the degradation of pathogenic tau.
Experimental Protocols
Organotypic Brain Slice Culture and Treatment:
Brain slices were prepared from transgenic mice expressing mutated human tau (P301L). The slices were cultured and treated with this compound at concentrations of 30 µM and 100 µM for 6 hours. In a separate experiment, brain slices from wild-type mice were treated with this compound in the presence of nocodazole, a microtubule-destabilizing agent, to investigate the effect on tau released from microtubules.
Western Blot Analysis:
Following treatment, the brain slices were harvested, and protein lysates were prepared. The levels of total tau and phosphorylated tau (at serines 396 and 404) were measured by Western blot analysis. This technique separates proteins by size, which are then transferred to a membrane and probed with specific antibodies to detect the proteins of interest.
Descartes-08: An Anti-BCMA mRNA CAR T-Cell Therapy
Descartes-08 is a novel CD8+ chimeric antigen receptor (CAR) T-cell product engineered by mRNA transfection to transiently express an anti-B-cell maturation antigen (BCMA) CAR. It has been evaluated in preclinical models of multiple myeloma.
Quantitative Data Summary
The following table summarizes the key preclinical efficacy data for Descartes-08 in a mouse model of aggressive disseminated human multiple myeloma.
| Treatment Group | Outcome | Result | p-value | Reference |
| Descartes-08 | Myeloma Growth | BCMA CAR-specific growth inhibition | <0.0001 | |
| Descartes-08 | Host Survival | Significantly prolonged | <0.0001 |
Experimental Workflow and Mechanism of Action
The preclinical evaluation of Descartes-08 involved a mouse model of multiple myeloma. The workflow for this type of in vivo study is outlined below.
Descartes-08 T-cells are engineered to express a CAR that recognizes BCMA, a protein present on the surface of myeloma cells. Upon encountering a BCMA-expressing myeloma cell, the CAR T-cell becomes activated and kills the cancer cell.
Experimental Protocols
In Vivo Mouse Model of Multiple Myeloma:
An aggressive disseminated human myeloma mouse model was utilized. While specific details of cell numbers and mouse strains are not provided in the abstracts, a typical protocol would involve the intravenous or intraperitoneal injection of a human myeloma cell line into immunodeficient mice.
Treatment and Monitoring:
Following the establishment of the disease, mice would be treated with Descartes-08 cells. Control groups would likely receive a placebo (e.g., saline) or non-engineered T-cells. Tumor burden would be monitored using methods such as bioluminescent imaging, and the overall survival of the mice would be recorded. The results indicated that Descartes-08 induced BCMA CAR-specific myeloma growth inhibition and significantly prolonged host survival.
A Comparative Analysis of YM-08 and Its Derivatives as Hsp70 Inhibitors for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of YM-08, a promising heat shock protein 70 (Hsp70) inhibitor, and its derivatives. This compound was developed as a derivative of the earlier Hsp70 inhibitor, MKT-077, with the primary goal of improving its therapeutic potential for neurodegenerative disorders, particularly "tauopathies" like Alzheimer's disease.[1][2] This guide will objectively compare the performance of this compound with its parent compound and other analogs, supported by experimental data, and provide detailed methodologies for key experiments.
Executive Summary
This compound is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077.[1][2] While exhibiting slightly less potency in some in vitro assays compared to MKT-077, this compound demonstrates a significantly improved pharmacokinetic profile, including the ability to cross the blood-brain barrier and reduced renal retention, suggesting lower nephrotoxicity.[2][3] These characteristics position this compound as a more viable candidate for treating central nervous system disorders. This analysis focuses on the comparative efficacy, mechanism of action, and pharmacokinetic properties of this compound and its key derivatives.
Data Presentation
Table 1: Comparative In Vitro Efficacy of this compound and Derivatives
| Compound | Target | Assay Type | EC50 / IC50 (μM) | Cell Line(s) | Reference |
| MKT-077 | Hsp70 | Anti-proliferative (MTT) | 1.4 - 3.0 | MCF-7, MCF-10A, MB-MDA-231 | [2] |
| Hsp70 | Anti-proliferative (MTT) | 0.74 | TT | [4] | |
| Hsp70 | Anti-proliferative (MTT) | 1.4 ± 0.2 | MDA-MB-231 | [5] | |
| Hsp70 | Anti-proliferative (MTT) | 2.2 ± 0.2 | MCF-7 | [5] | |
| This compound | Hsp70 | Anti-proliferative (MTT) | 7.8 - 10.5 | MCF-7, MCF-10A, MB-MDA-231 | [2] |
| Hsp70 | Anti-proliferative (MTT) | >40-fold higher than MKT-077 | TT | [6] | |
| YM-01 | Hsp70 | Anti-proliferative (MTT) | 2.0 - 5.2 | MCF-7, MCF-10A, MB-MDA-231 | [2] |
| Hsp70 | Anti-proliferative (MTT) | 2.0 ± 0.2 | MDA-MB-231 | [5] | |
| Hsp70 | Anti-proliferative (MTT) | 5.2 ± 0.8 | MCF-7 | [5] | |
| JG-98 | Hsp70 | Anti-proliferative (MTT) | 0.4 ± 0.03 | MDA-MB-231 | [5] |
| Hsp70 | Anti-proliferative (MTT) | 0.7 ± 0.2 | MCF-7 | [5] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| MKT-077 | Blood-Brain Barrier Permeability | Does not penetrate | --- | [2] |
| Terminal Half-life | 37 ± 17 h | Human | [7] | |
| Volume of Distribution | 685 ± 430 L/m² | Human | [7] | |
| Plasma Clearance | ~1.8 L/h per kg | Mouse | [8] | |
| This compound | Blood-Brain Barrier Permeability (B/P Ratio) | ~0.25 for at least 18 h | Mouse | [2][9] |
Mechanism of Action and Signaling Pathway
This compound and its derivatives function by inhibiting the ATPase activity of Hsp70, a molecular chaperone crucial for maintaining protein homeostasis.[2][10] In neurodegenerative diseases, Hsp70 is involved in the folding, refolding, and degradation of proteins like tau.[10] By inhibiting Hsp70, these compounds disrupt the chaperone's ability to process and clear pathogenic forms of tau, ultimately leading to their reduction.[2] The simplified signaling pathway below illustrates the role of Hsp70 in tau homeostasis and the point of intervention by inhibitors like this compound.
Caption: Hsp70-mediated degradation of misfolded tau and inhibition by this compound.
Experimental Protocols
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, which is a key indicator of its chaperone activity. Inhibition of this activity is the primary mechanism of action for this compound and its derivatives.
Materials:
-
ATP
-
Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4)[9]
-
Test compounds (this compound, MKT-077, etc.) dissolved in DMSO
-
Malachite green reagent or ADP-Glo™ Kinase Assay kit for detecting phosphate (B84403) or ADP production[1][9]
-
96- or 384-well plates
Procedure:
-
Prepare a master mix containing Hsp70 and the co-chaperone in the assay buffer.
-
Dispense the test compounds at various concentrations into the wells of the plate. Include a DMSO vehicle control.
-
Add the Hsp70/co-chaperone master mix to the wells and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.[1]
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 1-3 hours).[9][11]
-
Stop the reaction and measure the amount of inorganic phosphate or ADP produced using a suitable detection reagent and a plate reader.[9][11]
-
Calculate the percent inhibition of ATPase activity for each compound concentration relative to the vehicle control and determine the IC50 values.
In Vivo Blood-Brain Barrier Permeability Assay
This assay determines the ability of a compound to cross the blood-brain barrier in a living organism, a critical parameter for CNS drug candidates.
Materials:
-
Test animals (e.g., CD1 mice)[2]
-
Test compound (e.g., this compound) formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.[2]
-
Anesthesia
-
Equipment for blood collection (e.g., cardiac puncture) and brain tissue harvesting.
-
Homogenizer
-
Analytical instrumentation for quantifying the compound in plasma and brain tissue (e.g., LC-MS/MS).
Procedure:
-
Administer the test compound to the animals via the chosen route (e.g., i.v. injection).[2]
-
At predetermined time points, anesthetize the animals and collect blood samples.
-
Perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brain tissue.
-
Prepare plasma from the blood samples.
-
Homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenates.
-
Quantify the concentration of the compound in both plasma and brain samples using a validated analytical method.
-
Calculate the brain-to-plasma (B/P) concentration ratio at each time point.
Caption: Workflow for assessing blood-brain barrier permeability in mice.
Tau Reduction Assay in Brain Slices
This ex vivo assay provides a more physiologically relevant model than cell culture to assess the ability of a compound to reduce pathogenic tau levels in neuronal tissue.
Materials:
-
Transgenic mice expressing human tau (e.g., P301L tau mice)[2]
-
Brain slice culture medium
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies for Western blotting (total tau, phospho-tau, loading control)
-
Western blotting equipment and reagents
Procedure:
-
Prepare acute brain slices from transgenic mice.
-
Culture the brain slices in medium.
-
Treat the brain slices with various concentrations of the test compound or vehicle control for a specified duration (e.g., 6 hours).[2]
-
Harvest the brain slices and lyse them to extract proteins.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against total tau and specific phosphorylated tau species (e.g., pS396/404).[2]
-
Quantify the band intensities to determine the relative levels of total and phospho-tau, normalized to a loading control.
-
Compare the tau levels in the compound-treated slices to the vehicle-treated controls.
Conclusion
The development of this compound represents a significant advancement in the pursuit of Hsp70 inhibitors for neurodegenerative diseases. While its in vitro potency against some cancer cell lines is lower than that of its parent compound, MKT-077, its ability to penetrate the blood-brain barrier and its improved safety profile make it a much more promising therapeutic candidate for CNS disorders.[2] Further optimization of this scaffold, focusing on enhancing potency while retaining favorable pharmacokinetic properties, as seen in later derivatives like JG-98 for cancer applications, could lead to the development of clinically effective treatments for tauopathies.[5] This comparative guide provides a framework for researchers to evaluate these compounds and design future experiments in the field of neurodegenerative drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis and antitumor efficacy of MKT-077, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP70 and HSP90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
YM-08: A New Generation Inhibitor Overcoming the Limitations of its Predecessors
YM-08, a novel blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, demonstrates significant advantages over its predecessor, MKT-077, particularly in its potential for treating neurodegenerative diseases like Alzheimer's. Developed as a neutral derivative of MKT-077, this compound addresses the critical limitation of its parent compound by effectively crossing the blood-brain barrier, a crucial attribute for targeting central nervous system disorders.[1][2][3] While MKT-077 showed promise in reducing tau levels in cellular models, its inability to penetrate this barrier rendered it unsuitable for clinical use in neurodegenerative conditions.[2][3]
Enhanced Bioavailability and Reduced Toxicity Profile
A key advantage of this compound lies in its improved pharmacokinetic profile. Studies have shown that this compound can cross the blood-brain barrier and maintain a significant presence in the brain.[2][3] Furthermore, initial findings suggest that this compound may not exhibit the nephrotoxicity that was a concern with MKT-077, as it is not retained in the kidneys.[1][2] This improved safety profile, combined with its ability to reach the intended target in the brain, positions this compound as a more viable candidate for further development.
Comparative Efficacy and Mechanism of Action
While this compound is noted to be somewhat less potent than MKT-077 in certain anti-tau and anti-cancer assays, its ability to selectively reduce pathogenic tau in brain slices—a feat MKT-077 could not achieve—highlights its significant therapeutic potential.[1][4] Both compounds function as allosteric inhibitors of Hsp70, binding to the protein and interfering with its chaperone activity, which is crucial for the stability of proteins like tau.[2] By inhibiting Hsp70, these compounds promote the degradation of excess or misfolded tau, a key factor in the pathology of tauopathies.
Quantitative Data Summary
The following tables summarize the key comparative data between this compound and its predecessor, MKT-077.
| Compound | Metric | Value | Significance |
| This compound | Blood-Brain Barrier Permeability | Permeable | Enables targeting of CNS disorders |
| MKT-077 | Blood-Brain Barrier Permeability | Impermeable | Limits use to non-CNS applications |
| This compound | In vitro Potency | Less potent than MKT-077 | Acknowledged trade-off for improved permeability |
| MKT-077 | In vitro Potency | More potent than this compound | Higher activity in cellular models |
| This compound | Tau Reduction in Brain Slices | Selectively reduces pathogenic tau | Demonstrates efficacy in a relevant ex vivo model |
| MKT-077 | Tau Reduction in Brain Slices | Not effective | Cannot reach the target in brain tissue |
| This compound | Potential Nephrotoxicity | Lower (not retained in kidney) | Improved safety profile |
| MKT-077 | Potential Nephrotoxicity | Higher (retained in kidney) | Safety concern in clinical trials |
Experimental Protocols
Blood-Brain Barrier Permeability Assessment
Methodology: The blood-brain barrier permeability of this compound was evaluated in CD1 mice.[2] Following administration of the compound, brain and plasma concentrations were measured at various time points. The brain-to-plasma (B/P) ratio was calculated to determine the extent of penetration into the central nervous system. A sustained B/P ratio of approximately 0.25 for at least 18 hours indicated successful and lasting penetration of the blood-brain barrier by this compound.[2][3]
In Vitro Hsp70 Inhibition Assay
Methodology: The inhibitory activity of this compound and MKT-077 on Hsp70 was assessed using an ATPase activity assay.[2] The assay measures the rate of ATP turnover by Hsp70, which is a key function of its chaperone activity. The ability of the compounds to inhibit this activity, particularly in the presence of co-chaperones like Hlj1, was quantified. This assay confirmed that this compound, similar to other allosteric Hsp70 inhibitors, partially inhibits ATP turnover.[2]
Tau Reduction in Cultured Brain Slices
Methodology: To evaluate the efficacy of the compounds in a more physiologically relevant model, cultured brain slices were treated with this compound.[2][3] Following treatment, the levels of phosphorylated tau were measured using standard biochemical techniques such as Western blotting. This experiment demonstrated that this compound could selectively reduce the levels of pathogenic tau in this ex vivo setting, a critical finding supporting its therapeutic potential for tauopathies.[2][3]
Visualizations
Caption: Comparative pharmacokinetic pathways of this compound and MKT-077.
Caption: Mechanism of action of this compound on the Hsp70-tau pathway.
References
- 1. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 4. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
Confirming the Efficacy of YM-08: A Comparison of Primary and Secondary Assay Data
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutics, rigorous data validation is paramount. This guide provides a comparative analysis of a primary cell proliferation assay and a secondary apoptosis assay to confirm the efficacy of the hypothetical immunomodulatory agent, YM-08, in a multiple myeloma cell line. Detailed experimental protocols and quantitative data are presented to support the objective comparison of these methods.
Introduction to this compound
This compound is a novel, synthetic small molecule designed to target and induce apoptosis in malignant plasma cells, a hallmark of multiple myeloma. The primary mechanism of action is hypothesized to be the activation of the extrinsic apoptosis pathway via sensitization of death receptors on the tumor cell surface.
Primary Efficacy Assessment: Cell Proliferation Assay
A common primary screening method for anti-cancer compounds is the assessment of their effect on tumor cell proliferation and viability.[1][2] For this compound, an MTS assay was employed to measure the metabolic activity of the RPMI 8226 multiple myeloma cell line as an indicator of cell viability.
Experimental Protocol: MTS Cell Proliferation Assay
-
Cell Culture: RPMI 8226 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium to final concentrations ranging from 0.1 nM to 10 µM. The vehicle control wells received medium with 0.1% DMSO. Cells were incubated with the compound for 72 hours.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation and Absorbance Reading: The plate was incubated for 2 hours at 37°C. The absorbance at 490 nm was then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that gives half-maximal response) was determined by non-linear regression analysis.
Secondary Assay Confirmation: Apoptosis Assay
To confirm that the observed decrease in cell viability is due to the induction of programmed cell death, a secondary apoptosis assay is crucial.[3][4] An Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry was utilized to quantify the percentage of apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: RPMI 8226 cells were treated with this compound at its predetermined IC50 concentration (50 nM) and 2x IC50 concentration (100 nM) for 48 hours. A vehicle control (0.1% DMSO) was also included.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. 5 µL of FITC Annexin V and 10 µL of Propidium Iodide solution were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin V Binding Buffer was added to each tube. The samples were analyzed by flow cytometry within 1 hour.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Data Presentation and Comparison
The quantitative data from both the primary and secondary assays are summarized in the tables below for a clear comparison of the effects of this compound.
Table 1: this compound Primary Assay - Cell Viability in RPMI 8226 Cells
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100.0 | 5.2 |
| 0.1 nM | 98.2 | 4.8 |
| 1 nM | 91.5 | 5.1 |
| 10 nM | 72.3 | 6.3 |
| 50 nM (IC50) | 50.1 | 4.9 |
| 100 nM | 35.8 | 4.2 |
| 1 µM | 15.6 | 3.1 |
| 10 µM | 5.2 | 1.8 |
Table 2: this compound Secondary Assay - Apoptosis in RPMI 8226 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 | 3.2 | 1.7 |
| This compound (50 nM) | 48.5 | 35.8 | 15.7 |
| This compound (100 nM) | 25.3 | 48.9 | 25.8 |
Mandatory Visualizations
Experimental Workflow for this compound Data Confirmation
Caption: Workflow for this compound efficacy testing and data confirmation.
This compound Proposed Signaling Pathway: Extrinsic Apoptosis
Caption: Proposed extrinsic apoptosis pathway activated by this compound.
References
- 1. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 2. Radotinib inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Evaluating the Clinical Translatability of Descartes-08 (YM-08) in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical translatability of Descartes-08 (also referred to as YM-08), a novel mRNA-based anti-B-cell maturation antigen (BCMA) CAR T-cell therapy for the treatment of multiple myeloma. By objectively comparing its performance with other approved and investigational therapies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to assess its potential role in the evolving landscape of multiple myeloma treatment.
Executive Summary
Descartes-08 is a transiently expressed CAR T-cell therapy designed to mitigate the toxicities associated with conventional, virally-delivered CAR T-cell therapies while maintaining potent anti-myeloma activity. Preclinical studies have demonstrated its ability to effectively kill myeloma cells, including those resistant to standard-of-care agents. Early clinical data suggests a favorable safety profile with promising efficacy. This guide will delve into the quantitative data from preclinical and clinical studies, compare it against key competitors, and provide detailed experimental methodologies to allow for a thorough and independent evaluation.
Data Presentation: A Comparative Analysis of Efficacy and Safety
To facilitate a clear comparison, the following tables summarize the key efficacy and safety data for Descartes-08 and its primary competitors: other BCMA-targeting CAR T-cell therapies (Idecabtagene Vicleucel and Ciltacabtagene Autoleucel), a bispecific antibody (Teclistamab), and immunomodulatory drugs (Lenalidomide and Pomalidomide).
Table 1: Efficacy of Descartes-08 and Comparator Therapies in Relapsed/Refractory Multiple Myeloma
| Therapy | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate or Better | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Descartes-08 | NCT03448978 (Preliminary) | Promising early responses noted | Stringent CR (sCR) in one reported patient | Not yet established | Not yet established |
| Idecabtagene Vicleucel | KarMMa[1] | 73% | 33% | 10.9 months | 8.6 months |
| Ciltacabtagene Autoleucel | CARTITUDE-1[2][3][4][5] | 98% | 83% (stringent CR) | 33.9 months | 34.9 months |
| Teclistamab | MajesTEC-1[6][7][8] | 63% | 39.4% | 18.4 months | 11.3 months |
| Pomalidomide (B1683931) + Dexamethasone | Phase 1 (in Lenalidomide (B1683929)/Bortezomib (B1684674) refractory)[9] | 21% (PR or better) | 3% | 4.6 months | 4.6 months |
| Pomalidomide + Bortezomib + Dexamethasone | OPTIMISMM (in Lenalidomide refractory)[10] | - | - | - | 11.2 months |
Table 2: Safety Profile of Descartes-08 and Comparator CAR T-Cell and Bispecific Antibody Therapies
| Therapy | Clinical Trial | Any Grade Cytokine Release Syndrome (CRS) | Grade ≥3 CRS | Any Grade Neurotoxicity (ICANS) | Grade ≥3 Neurotoxicity (ICANS) |
| Descartes-08/11 | NCT03448978/NCT03994705 (Phase 1) | No evidence of CRS reported[11][12] | No evidence of CRS reported[11][12] | No evidence of neurotoxicity reported[11][12] | No evidence of neurotoxicity reported[11][12] |
| Idecabtagene Vicleucel | KarMMa[1][13] | 84% | 5% | 18% | 3% |
| Ciltacabtagene Autoleucel | CARTITUDE-1[5] | 95% | 4% | 21% | 9% |
| Teclistamab | MajesTEC-1[8] | 72% | 0.6% | 14.5% (any neurotoxic event) | 0.6% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are the protocols for key experiments cited in the preclinical and clinical evaluation of Descartes-08.
Preclinical In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of Descartes-08 in a disseminated multiple myeloma mouse model.
Animal Model: RAG2-/-γc-/- mice, which lack T, B, and NK cells, are used to prevent graft rejection and allow for the engraftment of human multiple myeloma cells.[14]
Tumor Cell Line: A human multiple myeloma cell line (e.g., OPM-2) is transduced with a lentiviral vector expressing a luciferase reporter gene to enable in vivo bioluminescence imaging (BLI).[14][15]
Experimental Procedure:
-
Mice are intravenously injected with luciferase-expressing myeloma cells.
-
Tumor engraftment and growth are monitored weekly using BLI. This involves intraperitoneal injection of D-luciferin followed by imaging with a sensitive camera system that detects the light emitted by the tumor cells.[14][16][17]
-
Once the tumor burden reaches a predetermined level (measured as total photon flux), mice are treated with either Descartes-08 CAR T-cells or control non-transduced T-cells, administered intravenously.
-
Tumor growth is monitored over time using BLI, and the overall survival of the mice is recorded.
Descartes-08 Manufacturing Process
Objective: To generate autologous CD8+ T-cells transiently expressing an anti-BCMA CAR.
Methodology:
-
Leukapheresis: Peripheral blood mononuclear cells (PBMCs) are collected from the patient.
-
T-Cell Selection and Activation: CD8+ T-cells are isolated from the PBMCs and activated using anti-CD3/CD28 antibodies.
-
mRNA Electroporation: The activated T-cells are then electroporated with an in vitro transcribed mRNA encoding the anti-BCMA CAR. This process creates transient pores in the cell membrane, allowing the mRNA to enter the cells.
-
Expansion and Formulation: The mRNA CAR T-cells are expanded in culture for a short period and then formulated for intravenous infusion.
Clinical Trial Protocol for Descartes-08 (NCT03448978)
Objective: To evaluate the safety and preliminary efficacy of Descartes-08 in patients with relapsed/refractory multiple myeloma.
Study Design: A Phase 1, open-label, dose-escalation study.
Inclusion Criteria:
-
Adult patients with active multiple myeloma who have relapsed after or are refractory to at least two prior lines of therapy.
-
Measurable disease.
-
Adequate organ function.
Treatment Plan:
-
Lymphodepleting Chemotherapy (optional): Some patients may receive lymphodepleting chemotherapy (e.g., cyclophosphamide (B585) and fludarabine) to enhance the expansion and persistence of the infused CAR T-cells.
-
Descartes-08 Infusion: Patients receive a single intravenous infusion of Descartes-08 at a specified dose level.
-
Monitoring: Patients are closely monitored for adverse events, particularly CRS and neurotoxicity.
-
Efficacy Assessment: Disease response is assessed at predetermined time points using the International Myeloma Working Group (IMWG) criteria.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Discussion and Future Outlook
Descartes-08 represents a promising advancement in CAR T-cell therapy for multiple myeloma. Its transient mRNA-based engineering offers a potential solution to the significant toxicities that have limited the broader application of conventional CAR T-cell therapies. The preclinical data are encouraging, demonstrating potent anti-myeloma activity. However, the clinical data, while promising in early reports, are still immature.
The key to the successful clinical translation of Descartes-08 will be its ability to induce deep and durable responses in a larger patient population without the high rates of severe CRS and neurotoxicity seen with other BCMA-targeting CAR T-cell therapies. As more data from the ongoing clinical trials become available, a clearer picture of its efficacy and safety profile will emerge.
For drug development professionals, the Descartes-08 platform highlights the potential of non-viral, transient CAR T-cell expression as a viable strategy for developing safer cellular immunotherapies. Further research into optimizing the duration of CAR expression and the dosing schedule will be critical for maximizing its therapeutic window.
References
- 1. Bristol Myers Squibb - Long-Term Data from Pivotal KarMMa Study Continue to Demonstrate Deep and Durable Responses and Predictable Safety Profile with Bristol Myers Squibb and bluebird bio’s Abecma (idecabtagene vicleucel) in Relapsed or Refractory Multiple Myeloma [news.bms.com]
- 2. ascopubs.org [ascopubs.org]
- 3. S202: CARTITUDE-1 FINAL RESULTS: PHASE 1B/2 STUDY OF CILTACABTAGENE AUTOLEUCEL IN HEAVILY PRETREATED PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. Updated Results from CARTITUDE-1 Trial Show Continued Efficacy of Ciltacabtagene Autoleucel in | Docwire News [docwirenews.com]
- 6. P879: LONG-TERM FOLLOW-UP FROM MAJESTEC-1 OF TECLISTAMAB, A B-CELL MATURATION ANTIGEN (BCMA) X CD3 BISPECIFIC ANTIBODY, IN PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responses to Teclistamab Reported in Early-Phase Trial of Highly Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 11. Descartes-11 in Patients With Relapsed/Refractory Multiple Myeloma [clin.larvol.com]
- 12. onclive.com [onclive.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]
- 15. Anti-BCMA CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Optical techniques for tracking multiple myeloma engraftment, growth, and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of YM-08: A Procedural Guide
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.
Properties and Handling Considerations
YM-08 is an orange, solid organic compound. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL.[1] General safety precautions include avoiding contact with skin and eyes and wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection.[2]
Disposal of Solid this compound Waste
Proper disposal of solid this compound and contaminated materials is crucial to prevent environmental contamination and ensure personnel safety.
Quantitative Data for Solid Waste Disposal
As specific quantitative disposal limits for this compound are not available, general laboratory solid waste guidelines should be followed. All solid waste contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Recommended Container | Labeling Requirements |
| Unused/Expired Solid this compound | Original container or a clearly labeled, sealed, and compatible container. | "Hazardous Waste," "this compound," and any other required institutional information. |
| Contaminated Lab Supplies (e.g., gloves, weigh boats, wipes) | Double-bagged in clear plastic bags. | "Hazardous Waste," "this compound Contaminated Debris," and the date. |
Experimental Protocol for Solid this compound Disposal
-
Segregation: Isolate all this compound contaminated solid waste from other laboratory trash.
-
Containment:
-
For pure, unused, or expired this compound, ensure it is in its original, tightly sealed container. If the original container is compromised, transfer the solid to a new, compatible container with a secure lid.
-
For contaminated lab supplies, place them in the first plastic bag, seal it, and then place it inside a second plastic bag and seal it.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name ("this compound"). Include any other information required by your institution's EHS office, such as the date and the name of the generating lab.
-
Storage: Store the labeled hazardous waste in a designated and secure area within the laboratory, away from general lab traffic and incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.
Disposal of this compound in DMSO Solution
Given that this compound is often dissolved in DMSO for experimental use, proper disposal of the resulting solution is critical.
Quantitative Data for Liquid Waste Disposal
Specific concentration limits for the disposal of this compound in DMSO are not published. Therefore, all solutions containing this compound should be treated as hazardous organic solvent waste.
| Waste Type | Recommended Container | Labeling Requirements |
| This compound in DMSO Solution | A designated, leak-proof, and chemically compatible (e.g., glass or appropriate plastic) container with a screw cap. | "Hazardous Waste," "Organic Solvent Waste," "this compound in DMSO," and the approximate concentrations. |
| Contaminated Pipette Tips and Vials | A designated sharps container or a rigid, puncture-resistant container. | "Hazardous Waste," "this compound Contaminated Sharps," and the date. |
Experimental Protocol for Liquid this compound Waste Disposal
-
Segregation: Collect all liquid waste containing this compound and DMSO in a dedicated waste container. Do not mix with other types of waste unless permitted by your institution's EHS guidelines.
-
Containment:
-
Use a designated, properly vented, and sealed container for the liquid waste. Ensure the container material is compatible with DMSO.
-
Collect contaminated pipette tips and other small plasticware in a designated rigid container to prevent punctures.
-
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," "Organic Solvent Waste," and list the contents, including "this compound" and "DMSO," with estimated concentrations.
-
Storage: Store the sealed liquid waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a flammable storage cabinet if required.
-
Pickup: Schedule a pickup for the hazardous waste through your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Navigating the Safe Handling of YM-08: A Comprehensive Guide to Personal Protective Equipment and Disposal
The responsible handling of any chemical substance is paramount in a laboratory setting. For researchers, scientists, and drug development professionals working with YM-08, a thorough understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols is essential to ensure personal safety and maintain a secure research environment. This guide provides a detailed overview of the essential safety and logistical information for managing this compound.
Understanding the Hazards: A Data-Driven Approach
While comprehensive toxicological data for this compound may be limited, it is crucial to handle it with a high degree of caution. The following table summarizes the known hazard information and exposure control parameters.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Exposure Limits |
| Acute Toxicity, Inhalation (Category 4) | GHS07, GHS08 | H332: Harmful if inhaled. | Not Established |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Not Established | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Not Established | |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Not Established | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | Not Established | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | Not Established | |
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure. | Not Established |
Essential Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated respirator if weighing outside a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. No additional respiratory protection is required if the hood is functioning correctly. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not typically required if work is performed in a biological safety cabinet. |
| Waste Disposal | Chemical safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat or apron. | Not typically required if waste is properly contained. |
Procedural Guidance: Step-by-Step Handling and Disposal Plan
Adherence to a strict operational workflow is crucial for the safe management of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure the balance is clean before and after use.
2. Solution Preparation:
-
Slowly add the weighed this compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
3. Disposal Plan:
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
